Befloxatone
Description
selectively inhibits monoamine oxidase A; structure in first source; RN given refers to (R)-isome
Properties
IUPAC Name |
(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVDLPLCLFBCF-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158800 | |
| Record name | Befloxatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134564-82-2 | |
| Record name | Befloxatone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Befloxatone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Befloxatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEFLOXATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Befloxatone: A Technical Whitepaper on a Potent and Reversible MAO-A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][2] Its mechanism of action leads to an increase in the synaptic availability of key monoamine neurotransmitters, suggesting significant potential in the treatment of depressive disorders.[1][3] Preclinical and clinical studies have demonstrated a favorable pharmacological profile, characterized by high potency, a wide safety margin concerning the potentiation of tyramine's pressor effects, and a lack of sedative or cognitive-impairing effects.[4][5] This document provides an in-depth technical overview of this compound, summarizing its biochemical properties, pharmacodynamic and pharmacokinetic profiles, and the experimental methodologies used in its evaluation.
Introduction
Monoamine oxidase-A is a critical enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[1][2] Inhibition of this enzyme is a well-established therapeutic strategy for depression. This compound (MD-370,503) emerged as a promising second-generation MAO-A inhibitor, designed to be reversible and selective, thereby mitigating the risks associated with older, irreversible MAOIs, such as the tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[3][6] Chemically, it is (5R)-5-(Methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one.[7]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of MAO-A.[2][8] Its high affinity for the enzyme's active site prevents the breakdown of monoamine neurotransmitters.[1] The reversibility of the inhibition is a key feature; unlike irreversible inhibitors, this compound can be displaced from the enzyme, for instance, by high concentrations of substrates like tyramine in the gut, which significantly enhances its safety profile.[1][3] This inhibition leads to an accumulation of norepinephrine, dopamine, and serotonin in the brain, which is believed to be the primary basis for its antidepressant effects.[2]
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a reversible selective monoamine oxidase-A inhibitor, on psychomotor function and memory in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moclobemide - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Befloxatone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its in-vitro profile demonstrates significant potential for applications in neuropharmacology, particularly in the development of antidepressant therapies. This guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its biochemical profile, experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive and reversible inhibitor of MAO-A.[1][4] This mode of action is crucial as it allows for a more controlled and potentially safer pharmacological profile compared to irreversible MAO inhibitors. The inhibition of MAO-A by this compound is time-dependent and fully reversible upon dilution.[1] In vitro studies have consistently shown that this compound is significantly more potent at inhibiting MAO-A than other reference compounds such as moclobemide, toloxatone, and brofaromine.[1]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in-vitro studies of this compound.
Table 1: Enzyme Inhibition Constants (Ki)
| Enzyme | Tissue Source | Species | Ki Value (nM) | Reference |
| MAO-A | Brain, Heart, Liver, Duodenum | Human, Rat | 1.9 - 3.6 | [1][2] |
| MAO-B | Brain, Heart, Liver, Duodenum | Human, Rat | 270 - 900 | [1] |
Table 2: Half Maximal Inhibitory Concentration (IC50)
| Enzyme | Parameter | IC50 Value (nM) | Reference |
| MAO-A | Inhibition of MAO-A activity | 4 | [5] |
Table 3: Binding Affinity (Kd)
| Radioligand | Tissue Source | Species | Kd Value (nM) | Reference |
| [3H]-Befloxatone | Brain sections | Rat | 1.3 | [2] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of this compound on MAO-A and MAO-B.
Objective: To determine the Ki and IC50 values of this compound for MAO-A and MAO-B.
Materials:
-
Tissue homogenates (e.g., rat or human brain, liver) as a source of MAO enzymes.
-
Radiolabeled substrates: [14C]5-hydroxytryptamine (for MAO-A) and [14C]phenylethylamine (for MAO-B).
-
This compound at various concentrations.
-
Incubation buffer (e.g., phosphate buffer).
-
Scintillation cocktail and counter.
Procedure:
-
Tissue Preparation: Homogenize the desired tissue (e.g., brain, liver) in a suitable buffer to prepare a crude mitochondrial fraction containing MAO enzymes.[6]
-
Incubation: In a series of tubes, combine the tissue homogenate, a specific concentration of the radiolabeled substrate, and varying concentrations of this compound. Include control tubes with no inhibitor.
-
Reaction: Incubate the mixture at 37°C for a predetermined time to allow the enzymatic reaction to proceed.
-
Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Extraction: Extract the deaminated metabolites into an organic solvent.
-
Quantification: Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][8] The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Radioligand Binding Assay
This protocol describes the method for determining the binding affinity of this compound to MAO-A.
Objective: To determine the dissociation constant (Kd) of this compound for MAO-A.
Materials:
-
Rat brain sections or membrane preparations.[2]
-
[3H]-Befloxatone (radioligand).
-
Unlabeled this compound for competition studies.
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from rat brain tissue.[9]
-
Saturation Binding: Incubate the membrane preparation with increasing concentrations of [3H]-Befloxatone to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of [3H]-Befloxatone and varying concentrations of unlabeled this compound.[10]
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[11]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]
-
Data Analysis: For saturation experiments, plot specific binding against the radioligand concentration to determine Kd and Bmax (receptor density). For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the Ki value.[10]
Mandatory Visualizations
Signaling Pathway: Effect of this compound on Monoamine Metabolism
Caption: this compound inhibits MAO-A, increasing monoamine levels and enhancing neuronal signaling.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition kinetics of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for characterizing receptor binding properties of this compound.
Conclusion
The in-vitro characterization of this compound firmly establishes it as a highly potent, selective, and reversible inhibitor of MAO-A.[1][4] Its high affinity for MAO-A, demonstrated through both enzyme inhibition and radioligand binding assays, underscores its potential as a therapeutic agent. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced biochemical and pharmacological properties of this compound and similar compounds in the drug development pipeline. The reversible nature of its inhibition suggests a favorable safety profile, particularly concerning interactions with dietary tyramine, a common issue with irreversible MAOIs.[2][12]
References
- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. courses.edx.org [courses.edx.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Befloxatone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befloxatone is a novel oxazolidinone derivative identified as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Preclinical investigations have demonstrated its potential as an antidepressant agent with a favorable safety profile, particularly concerning the tyramine pressor effect commonly associated with irreversible MAO inhibitors.[1][3] This technical guide provides an in-depth summary of the preclinical data on this compound, including its biochemical properties, pharmacodynamic and pharmacokinetic profiles, and its effects in behavioral models. Detailed experimental protocols for key studies are also presented to facilitate the replication and extension of these findings.
Biochemical Profile and Mechanism of Action
This compound exerts its pharmacological effects through the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is the underlying mechanism of its antidepressant activity.
In Vitro and Ex Vivo Potency and Selectivity
This compound has been shown to be a highly potent inhibitor of MAO-A with significant selectivity over MAO-B. The following tables summarize the key quantitative data from in vitro and ex vivo studies.
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ (MAO-A) | Rat | Brain | 4 nM | [4] |
| Kᵢ (MAO-A) | Human & Rat | Brain, Heart, Liver, Duodenum | 1.9 - 3.6 nM | [2][5] |
| Kᵢ (MAO-B) | Human & Rat | Brain, Heart, Liver, Duodenum | 270 - 900 nM | [2] |
| Selectivity (Kᵢ MAO-B / Kᵢ MAO-A) | Human & Rat | Various | 100 - 400 | [5] |
| ED₅₀ (MAO-A inhibition, ex vivo) | Rat | Brain | 0.06 mg/kg (p.o.) | [2] |
| ED₅₀ (MAO-A inhibition, ex vivo) | Rat | Duodenum | 0.025 mg/kg (p.o.) | [2] |
| Kₑ (MAO-A binding) | Rat | Brain | 1.3 nM | [1] |
Table 1: In Vitro and Ex Vivo Potency and Selectivity of this compound
Reversibility of MAO-A Inhibition
Studies in rat brain homogenates have demonstrated the reversible nature of this compound's inhibition of MAO-A.[4] Following administration, MAO-A activity was shown to be reversibly reduced, with complete recovery observed 60 minutes after the removal of the compound in vitro.[4] In vivo, a full recovery of MAO-A activity in the brain was observed 24 hours after oral administration of 0.75 mg/kg of this compound in rats.[2]
Pharmacodynamics
The inhibition of MAO-A by this compound leads to significant changes in the levels of monoamines and their metabolites in the brain.
Effects on Monoamine Levels
In vivo microdialysis studies in rats have shown that this compound administration increases the extracellular levels of key neurotransmitters.
| Dose and Route | Brain Region | Neurotransmitter Change | Reference |
| 0.75 mg/kg (i.p.) | Striatum | Increased Dopamine | [1][4] |
| 0.75 mg/kg (i.p.) | Cortex | Increased Norepinephrine | [1][4] |
| 0.75 mg/kg (p.o.) | Whole Brain | Increased Norepinephrine, Dopamine, and Serotonin | [2] |
| 0.75 mg/kg (p.o.) | Whole Brain | Decreased levels of deaminated metabolites | [2] |
Table 2: Effects of this compound on Brain Monoamine Levels in Rats
Effects on Neuronal Activity
Electrophysiological studies in rats have revealed that this compound modulates the firing rates of monoaminergic neurons. A single intraperitoneal dose of 1 mg/kg was found to potently inhibit the firing rate of serotonergic neurons and partially reduce the firing of noradrenergic neurons, with no effect on dopaminergic neuron firing.[1]
Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly absorbed, with a time to maximum concentration (tmax) of approximately 2 hours.[6] The terminal half-life is around 11 hours, and the pharmacokinetic parameters increase linearly with the dose.[6]
Preclinical Efficacy in Behavioral Models
This compound has demonstrated efficacy in rodent models predictive of antidepressant and anxiolytic activity.
| Behavioral Model | Species | Effective Dose (p.o.) | Effect | Reference |
| Forced Swimming Test | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |
| Learned Helplessness | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |
| Reserpine Reversal | Rodents | 0.1 - 0.2 mg/kg | Antidepressant-like activity | [3] |
| L-5-hydroxytryptophan-induced tremors | Mice | ED₅₀ = 0.21 mg/kg | Potentiation (MAO-A inhibition) | [3] |
| Phenylethylamine-induced stereotypies | Mice | ED₅₀ = 58 mg/kg | Weak potentiation (MAO-B inhibition) | [3] |
| Elevated Plus Maze | Rats | 1 - 2 mg/kg | Anxiolytic-like activity | [3] |
| Mouse Defence Test Battery | Mice | 1 mg/kg (chronic) | Reduction in avoidance distance | [7] |
Table 3: Efficacy of this compound in Preclinical Behavioral Models
Safety Profile: Tyramine Interaction
A significant advantage of this compound over irreversible MAOIs is its reduced potential to potentiate the pressor effects of tyramine, a sympathomimetic amine found in certain foods. In preclinical studies, this compound, at doses up to 1.5 mg/kg (p.o.) in rats, did not enhance the pressor effect of orally administered tyramine at centrally active doses.[1][4] This wide safety margin suggests that dietary restrictions may not be necessary with therapeutic doses of this compound.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
MAO-A Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound on MAO-A.
-
Enzyme Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant, containing mitochondria where MAO-A is located, is used as the enzyme source.
-
Incubation: In a 96-well plate, add the enzyme preparation, a specific substrate for MAO-A (e.g., kynuramine), and varying concentrations of this compound. Include control wells with no inhibitor and wells for determining non-specific activity.
-
Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the product formation. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Radioligand Binding Assay for MAO-A
This protocol describes a method for assessing the binding affinity of this compound to MAO-A using a radiolabeled ligand.
-
Membrane Preparation: Prepare a membrane fraction from rat brain tissue rich in MAO-A.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for MAO-A (e.g., [³H]-befloxatone or another suitable radioligand), and varying concentrations of unlabeled this compound (for competition binding).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Forced Swimming Test (Rodent Model of Depression)
This test assesses the antidepressant-like activity of this compound.[1][6][8]
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Place the animal in the cylinder for a 15-minute adaptation period.
-
Test session (Day 2): Administer this compound or vehicle orally. After a specified pre-treatment time (e.g., 60 minutes), place the animal in the cylinder for a 5-minute test session.
-
-
Data Collection: Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Rodent Model of Anxiety)
This model is used to evaluate the anxiolytic-like effects of this compound.[4][5]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: Administer this compound or vehicle orally. After the pre-treatment period, place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
In Vivo Microdialysis for Monoamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[2][9][10][11]
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized rat.
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Analysis: Analyze the concentration of monoamines (norepinephrine, dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for in vitro MAO-A inhibition assay.
Caption: Workflow for the forced swimming test.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, selective, and reversible MAO-A inhibitor. It demonstrates clear antidepressant and potential anxiolytic effects in rodent models at doses that do not induce the tyramine pressor effect, a significant safety advantage over older, irreversible MAOIs. The detailed biochemical, pharmacodynamic, and pharmacokinetic information, along with the established experimental protocols, provide a solid foundation for further clinical development of this compound as a novel therapeutic agent for mood and anxiety disorders.
References
- 1. criver.com [criver.com]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. scribd.com [scribd.com]
- 4. Elevated plus maze protocol [protocols.io]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. Effects of noise on monoamine levels in the rat brain using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Befloxatone's Effect on Monoamine Neurotransmitters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befloxatone is a potent and selective, reversible inhibitor of monoamine oxidase-A (MAO-A), belonging to the oxazolidinone class of compounds.[1][2] Preclinical and clinical studies have demonstrated its significant impact on the levels and metabolism of monoamine neurotransmitters, including serotonin (5-hydroxytryptamine or 5-HT), norepinephrine, and dopamine. This technical guide provides an in-depth overview of the biochemical profile, pharmacological effects, and mechanism of action of this compound, with a focus on its interaction with monoaminergic systems. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.
Biochemical Profile and Potency
This compound exhibits a high affinity and selectivity for MAO-A. In vitro studies have consistently shown its potent, competitive, and reversible inhibition of this enzyme subtype across various tissues and species.[1]
Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B
| Tissue Source | Species | MAO-A K_i_ (nM) | MAO-B K_i_ (nM) | Selectivity Index (MAO-B K_i_ / MAO-A K_i_) |
| Brain Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |
| Heart Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |
| Liver Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |
| Duodenum Homogenate | Rat | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |
| Brain Homogenate | Human | 1.9 - 3.6 | 270 - 900 | ~75 - 474 |
Data sourced from reference[1]. The range of K_i_ values reflects findings across the different tissues.
Table 2: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Tissue/Model | Value |
| IC_50_ (MAO-A) | - | - | 4 nM[3] |
| K_d_ ([³H]-befloxatone binding) | Rat | Brain Sections | 1.3 nM[4] |
| ED_50_ (MAO-A Inhibition, p.o.) | Rat | Brain | 0.06 mg/kg[1] |
| ED_50_ (MAO-A Inhibition, p.o.) | Rat | Duodenum | 0.025 mg/kg[1] |
Mechanism of Action: MAO-A Inhibition
This compound's primary mechanism of action is the selective and reversible inhibition of MAO-A. This enzyme is responsible for the degradation of key monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.
Effects on Monoamine Neurotransmitter Levels
Consistent with its mechanism of action, this compound administration leads to a dose-dependent increase in the tissue levels of monoamine neurotransmitters and a corresponding decrease in their deaminated metabolites.[1][4]
Table 3: Effect of this compound on Monoamine and Metabolite Levels in Rat Brain
| Treatment | Norepinephrine | Dopamine | 5-Hydroxytryptamine (Serotonin) | Deaminated Metabolites |
| This compound (0.75 mg/kg p.o.) | Increased[1] | Increased[1] | Increased[1] | Decreased[1] |
Acute administration of this compound (0.75 mg/kg, i.p.) has been shown to increase extracellular dopamine in the striatum and norepinephrine in the cortex of rats.[3][4] Interestingly, the same dosage did not lead to an increase in cortical serotonin levels, suggesting a more complex regulation of serotonergic systems.[4]
Effects on Neuronal Firing
Electrophysiological studies have revealed that this compound differentially affects the firing rates of various monoaminergic neurons, likely due to autoreceptor-mediated feedback mechanisms.[4]
Table 4: Effect of this compound on Neuronal Firing Rates in Rats
| Neuronal Type | Brain Region | Effect of this compound (1 mg/kg, i.p.) |
| Serotonergic Neurons | Dorsal Raphe | Potent inhibition of firing rate[4][5] |
| Noradrenergic Neurons | Locus Coeruleus | Partial decrease in firing rate[4] |
| Dopaminergic Neurons | - | No effect on firing rate[4] |
Sustained administration of this compound (0.75 mg/kg per day for 2 days) decreased the spontaneous firing of dorsal raphe 5-HT neurons.[5] However, after 21 days of treatment, the firing activity of these neurons returned to normal.[5]
Experimental Protocols
In Vitro MAO Activity Assay
-
Objective: To determine the inhibitory potency (K_i_) of this compound on MAO-A and MAO-B.
-
Methodology:
-
Homogenates of various tissues (e.g., rat brain, liver) are prepared in a suitable buffer.
-
The homogenates are incubated with a range of concentrations of this compound.
-
A specific substrate for either MAO-A (e.g., [¹⁴C]5-HT) or MAO-B (e.g., [¹⁴C]phenylethylamine) is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
The deaminated metabolites are extracted and quantified using liquid scintillation counting.
-
K_i_ values are calculated using appropriate kinetic models (e.g., Cheng-Prusoff equation).
-
Ex Vivo MAO Inhibition Assay
-
Objective: To determine the in vivo potency (ED_50_) of this compound.
-
Methodology:
-
Animals (e.g., rats) are administered various doses of this compound orally (p.o.).
-
At a specified time point after administration, the animals are euthanized, and tissues of interest (e.g., brain, duodenum) are collected.
-
MAO-A activity in the tissue homogenates is measured as described in the in vitro protocol.
-
The ED_50_ value, the dose required to produce 50% of the maximal inhibitory effect, is calculated.
-
In Vivo Microdialysis for Neurotransmitter Levels
-
Objective: To measure extracellular levels of monoamine neurotransmitters in specific brain regions.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, cortex) of an anesthetized animal.
-
Artificial cerebrospinal fluid is perfused through the probe.
-
Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
The concentration of monoamines in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Selectivity and Reversibility
This compound demonstrates a high selectivity for MAO-A over MAO-B.[1] Furthermore, its inhibition of MAO-A is reversible.[1][3] This reversibility is a key feature, as it is associated with a lower risk of tyramine-induced hypertensive crisis (the "cheese effect") compared to irreversible MAO inhibitors.[4][6] The inhibition is short-lasting, with a full recovery of MAO-A activity in the brain observed 24 hours after administration of a 0.75 mg/kg dose in rats.[1]
Conclusion
This compound is a potent, selective, and reversible inhibitor of MAO-A. Its pharmacological profile is characterized by a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine. This comprehensive guide, with its detailed data tables and visualizations of key processes, provides a thorough technical overview for researchers and professionals in the field of drug development and neuroscience. The well-defined mechanism of action and the favorable safety profile concerning tyramine interactions underscore the therapeutic potential of this compound.[4][6][7]
References
- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the reversible monoamine oxidase-A inhibitor this compound on the rat 5-hydroxytryptamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of this compound: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Befloxatone's Selectivity for MAO-A vs MAO-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of monoamine oxidase A (MAO-A) by befloxatone, a reversible and competitive inhibitor. The document details the quantitative measures of its selectivity, the experimental protocols for these determinations, and the underlying biochemical pathways.
Quantitative Selectivity of this compound
This compound exhibits a high degree of selectivity for MAO-A over monoamine oxidase B (MAO-B). This selectivity is quantified through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency. This compound's affinity for MAO-A is significantly higher than for MAO-B, as demonstrated by the data summarized in the tables below.
Table 1: Inhibition Constants (Ki) of this compound for MAO-A and MAO-B [1][2][3]
| Enzyme | Tissue Source | Ki (nM) |
| MAO-A | Human Brain | 1.9 - 3.6 |
| MAO-A | Rat Brain | 1.9 - 3.6 |
| MAO-A | Rat Heart | 1.9 - 3.6 |
| MAO-A | Rat Liver | 1.9 - 3.6 |
| MAO-A | Rat Duodenum | 1.9 - 3.6 |
| MAO-B | Human Brain | 270 - 900 |
| MAO-B | Rat Brain | 270 - 900 |
| MAO-B | Rat Heart | 270 - 900 |
| MAO-B | Rat Liver | 270 - 900 |
| MAO-B | Rat Duodenum | 270 - 900 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound for MAO-A
| Enzyme | IC50 (nM) |
| MAO-A | 4 |
The Ki values clearly indicate that this compound binds to MAO-A with nanomolar affinity, while its affinity for MAO-B is in the sub-micromolar to micromolar range, demonstrating a selectivity ratio (Ki MAO-B / Ki MAO-A) of approximately 75 to 474.
Experimental Protocols
The determination of this compound's selectivity for MAO-A versus MAO-B involves robust in vitro enzyme inhibition assays. The following are detailed methodologies representative of those used in the characterization of this compound.
Fluorometric Monoamine Oxidase Inhibition Assay
This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent product.
Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Pre-incubation: In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme preparation and the various concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine, to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths typically around 310 nm and 400 nm, respectively.
-
Data Analysis: Plot the percentage of MAO inhibition versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to the enzyme and the displacement of this ligand by an unlabeled inhibitor (this compound).
Objective: To determine the binding affinity (Ki) of this compound for MAO-A.
Materials:
-
Tissue homogenates or cell membranes expressing MAO-A
-
[³H]-Befloxatone or another suitable radioligand for MAO-A
-
Unlabeled this compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled this compound concentration. The IC50 value, the concentration of this compound that displaces 50% of the radioligand binding, is determined. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radioligand.
Visualizations
Signaling Pathway of MAO-A Inhibition by this compound```dot
References
- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Befloxatone: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befloxatone is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] As a member of the oxazolidinone class of compounds, this compound has demonstrated significant potential as an antidepressant agent.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and key experimental findings.
Chemical and Physicochemical Properties
This compound is a chiral molecule with a well-defined chemical structure. Its systematic IUPAC name is (5R)-5-(methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one.[5]
| Identifier | Value |
| IUPAC Name | (5R)-5-(methoxymethyl)-3-{4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl}-1,3-oxazolidin-2-one[5] |
| CAS Number | 134564-82-2[1][5][6][7][8] |
| Synonyms | MD 370503, MD-370,503[7][9] |
| Molecular Formula | C15H18F3NO5[1][6][7][8] |
| Molecular Weight | 349.30 g/mol [1][6][8] |
| Melting Point | 101°C[10] |
| Appearance | Crystals from ethanol + isopropyl ether[10] |
| Optical Rotation | [a]D20 -11.5° (c = 1 in methylene chloride)[10] |
Pharmacological Properties
This compound's primary pharmacological action is the selective and reversible inhibition of MAO-A. This activity leads to an increase in the synaptic levels of key monoamine neurotransmitters, which is believed to be the basis for its antidepressant effects.
Mechanism of Action
This compound acts as a competitive inhibitor of MAO-A.[3] By binding to the active site of the enzyme, it prevents the breakdown of monoamines like serotonin, norepinephrine, and dopamine.[3] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The inhibition is reversible, meaning the drug can dissociate from the enzyme, allowing for the recovery of enzyme activity.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H18F3NO5 | CID 60824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. medkoo.com [medkoo.com]
- 10. This compound [drugfuture.com]
Methodological & Application
Befloxatone Application Notes and Protocols for In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of befloxatone, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), for use in in-vivo rodent studies. This document includes recommended dosage ranges, detailed experimental protocols for assessing antidepressant and anxiolytic-like effects, and an illustration of the underlying signaling pathway.
Mechanism of Action and Pharmacological Profile
This compound is a potent and selective inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3][4] By reversibly inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[3][5] In-vivo studies have demonstrated that this compound administration leads to a dose-dependent increase in brain levels of monoamines and a corresponding decrease in their metabolites.[3][5]
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize the effective doses of this compound observed in various in-vivo rodent studies. Dosages are categorized by species, administration route, and the specific behavioral or neurochemical endpoint.
Table 1: Effective this compound Dosages in Rats
| Experimental Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Citations |
| Antidepressant-sensitive behavioral models | Oral (p.o.) | 0.03 - 0.15 | Marked antidepressant-like activity. | [1] |
| Forced swimming test, learned helplessness, reserpine reversal | Oral (p.o.) | 0.1 - 0.2 (minimal effective dose) | Potent antidepressant-like activity. | [2] |
| Elevated-plus maze test | Oral (p.o.) | 1 - 2 (minimal effective dose) | Potential anxiolytic-like activity. | [2] |
| Neurochemical analysis (brain monoamine levels) | Intraperitoneal (i.p.) | 0.75 | Increased tissue levels of monoamines and decreased levels of their deaminated metabolites. | [3] |
| Electrophysiology (neuronal firing rate) | Intraperitoneal (i.p.) | 1 | Potent inhibition of serotonergic neuron firing rate, partial decrease in noradrenergic neuron firing. | [3] |
| MAO-A inhibition (ex vivo) | Oral (p.o.) | ED50 = 0.06 (brain), ED50 = 0.025 (duodenum) | Dose-dependent and selective inhibition of MAO-A activity. | [5] |
Table 2: Effective this compound Dosages in Mice
| Experimental Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects | Citations |
| Antidepressant-sensitive behavioral models | Oral (p.o.) | 0.21 - 0.29 | Marked antidepressant-like activity. | [1] |
| L-5-hydroxytryptophan-induced tremors | Oral (p.o.) | ED50 = 0.21 | Potentiation of tremors, indicating in-vivo MAO-A inhibition. | [2] |
| Phenylethylamine-induced stereotypies | Oral (p.o.) | ED50 = 58 | Weak potentiation, indicating high selectivity for MAO-A over MAO-B. | [2] |
| Mouse Defence Test Battery (anxiolytic/anti-panic model) | Intraperitoneal (i.p.) | 0.3 - 1 (chronic, 14 days) | Reduction in flight response and increase in risk assessment, suggesting anxiolytic-like effects. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Drug Preparation and Administration
Vehicle Selection: this compound is a poorly water-soluble compound. For oral administration (p.o.), a common vehicle is a suspension in 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.2%) can aid in suspension. For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle containing a small percentage of dimethyl sulfoxide (DMSO) or ethanol, further diluted in saline or corn oil. It is crucial to perform vehicle-only control experiments to ensure the vehicle does not have an independent effect on the measured outcomes.
Preparation of 0.5% Methylcellulose with 0.2% Tween 80 for Oral Gavage:
-
Heat approximately one-third of the final volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously to create a uniform dispersion.
-
Remove from heat and add the remaining two-thirds of cold sterile water while continuing to stir.
-
Add Tween 80 to a final concentration of 0.2%.
-
Stir the solution in a cold environment (e.g., on ice or at 4°C) until it becomes clear.
-
Store the vehicle at 4°C.
-
On the day of the experiment, weigh the appropriate amount of this compound and suspend it in the vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous before each administration.
Administration Volumes:
-
Oral Gavage (p.o.): For mice, a typical administration volume is 5-10 mL/kg. For rats, it is typically 5 mL/kg.
-
Intraperitoneal Injection (i.p.): For mice, the recommended maximum volume is 10 mL/kg. For rats, it is also 10 mL/kg.
Forced Swim Test (FST) for Antidepressant-Like Activity
This test is based on the principle that rodents will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.
Materials:
-
Cylindrical containers (e.g., 40 cm tall, 20 cm diameter for rats; 25 cm tall, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording and analysis software (optional, but recommended for unbiased scoring).
-
Dry towels and a warming chamber for post-test recovery.
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before the test (e.g., 60 minutes prior for p.o. administration).
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).
-
Gently place the animal into the cylinder.
-
The test is typically conducted for a total of 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes of the test, record the duration of the following behaviors:
-
Immobility: The animal makes only the minimal movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
At the end of the test, remove the animal, gently dry it with a towel, and place it in a warming chamber before returning it to its home cage.
-
Analyze the data to compare the duration of immobility, swimming, and climbing between the this compound-treated and vehicle-treated groups.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM test is used to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Materials:
-
Elevated plus maze apparatus (material should be non-reflective and easy to clean). The arms should be elevated from the floor (e.g., 50 cm).
-
Video camera and tracking software for recording and analysis.
-
A dimly lit and quiet testing room.
Procedure:
-
Administer this compound or vehicle at the desired dose and time point before the test (e.g., 60 minutes prior for p.o. administration).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the following parameters using the video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
At the end of the test, return the animal to its home cage.
-
Thoroughly clean the maze between each animal to remove any olfactory cues.
-
Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In-Vivo Rodent Studies
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Solubilization and Use of Befloxatone in Cell Culture
Introduction
Befloxatone is a selective and reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme critical in the metabolism of monoamine neurotransmitters.[1] Its inhibitory action leads to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a compound of significant interest in neurobiology and drug development.[1][2] This document provides a detailed protocol for the solubilization of this compound for use in in vitro cell culture experiments, along with information on its mechanism of action and relevant signaling pathways.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈F₃NO₅ | [3] |
| Molecular Weight | 349.31 g/mol | [3] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in DMSO | [4][5][6] |
| Storage (Powder) | Store at -20°C | N/A |
| Storage (in Solvent) | Store at -20°C | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound, and as such, requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock solution concentration. It is advisable to start with a small volume of DMSO and vortex briefly. If the compound does not fully dissolve, gentle warming in a 37°C water bath may aid in dissolution.[7]
-
Sterilization: As compounds dissolved in DMSO do not typically require filter sterilization, ensure that the DMSO used is of a high purity, sterile grade.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C in the dark.
Preparation of Working Solutions in Cell Culture Media
To avoid precipitation and ensure accurate dosing, the concentrated DMSO stock solution must be carefully diluted into the cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is good practice to first prepare an intermediate dilution of the this compound stock solution in the cell culture medium.
-
Final Dilution: Add the desired volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the target working concentration. It is crucial to add the this compound solution to the media with gentle agitation to ensure rapid and uniform mixing.
-
Solvent Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for the this compound treatment. Typically, the final DMSO concentration in the cell culture medium should be kept below 1% (v/v) to avoid solvent-induced cytotoxicity.[4]
Signaling Pathway
This compound's primary mechanism of action is the inhibition of MAO-A, a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. By inhibiting MAO-A, this compound effectively increases the synaptic availability of these neurotransmitters.
Caption: this compound inhibits MAO-A, increasing neurotransmitter levels.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
Caption: Workflow for cell-based experiments using this compound.
Stability and Storage
Proper storage of this compound and its solutions is crucial to maintain its activity.
-
Powder: Store the solid compound at -20°C.
-
Stock Solution: Aliquoted stock solutions in DMSO should be stored at -20°C and are generally stable for several weeks. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions in cell culture media should be prepared fresh for each experiment. The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively documented. One study on the related compound fluoxetine showed good stability in aqueous solutions at -20°C and 5°C, but instability at room temperature.[8]
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when added to the cell culture medium, try a serial dilution approach, further diluting the stock solution in the medium. Ensuring the medium is at 37°C and providing gentle agitation during dilution can also help.[7]
-
Cell Toxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is non-toxic to the specific cell line being used (typically ≤ 1%). Run a DMSO toxicity curve to determine the optimal concentration.[4]
Conclusion
This protocol provides a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following these guidelines, researchers can ensure the consistent and effective application of this potent MAO-A inhibitor in their in vitro studies. Adherence to proper storage and handling procedures will ensure the integrity and activity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Befloxatone Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of befloxatone, a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its use in various experimental models.
Mechanism of Action
This compound is an oxazolidinone derivative that acts as a competitive and reversible inhibitor of monoamine oxidase-A (MAO-A).[1][2][3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][4][5] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[1][2] Preclinical studies have demonstrated that this compound leads to a dose-dependent increase in brain tissue levels of monoamines and a corresponding decrease in their deaminated metabolites.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various preclinical studies.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Tissue/Assay Condition | Value | Reference |
| Ki (MAO-A) | Human & Rat | Brain, Heart, Liver, Duodenum Homogenates | 1.9 - 3.6 nM | [2] |
| Ki (MAO-B) | Human & Rat | Brain, Heart, Liver, Duodenum Homogenates | 270 - 900 nM | [2] |
| Kd | Rat | Brain Sections ([3H]-befloxatone binding) | 1.3 nM | [1] |
| ED50 (MAO-A Inhibition) | Rat | Brain (ex vivo, p.o. administration) | 0.02 mg/kg | [1] |
| ED50 (MAO-A Inhibition) | Rat | Duodenum (ex vivo, p.o. administration) | 0.025 mg/kg | [2] |
| ED50 (L-5-HTP induced tremors) | Mouse | In vivo (p.o. administration) | 0.21 mg/kg | [6] |
| ED50 (Phenylethylamine stereotypies) | Mouse | In vivo (p.o. administration) | 58 mg/kg | [6] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Preclinical Models
| Parameter | Species | Dose & Route | Value | Reference |
| Effect on Monoamine Levels | Rat | 0.75 mg/kg, i.p. | Increase in striatal dopamine and cortical norepinephrine | [1] |
| Effect on Serotonergic Neuron Firing | Rat | 1 mg/kg, i.p. | Potent inhibition | [1] |
| Effect on Noradrenergic Neuron Firing | Rat | 1 mg/kg, i.p. | Partial decrease | [1] |
| Effect on Dopaminergic Neuron Firing | Rat | 1 mg/kg, i.p. | No effect | [1] |
| MAO-A Recovery (Brain) | Rat | 0.75 mg/kg, p.o. | Full recovery at 24 hours | [2] |
| MAO-A Recovery (Duodenum) | Rat | 0.75 mg/kg, p.o. | 38% decrease at 24 hours | [2] |
| MAO-A Recovery (Liver) | Rat | 0.75 mg/kg, p.o. | 56% decrease at 24 hours | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters, leading to their increased availability in the synaptic cleft and enhanced downstream signaling.
Experimental Protocols
In Vitro MAO-A Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting MAO-A activity.
Materials:
-
Rat or human tissue homogenates (brain, liver)
-
This compound
-
[14C]-Serotonin (as substrate for MAO-A)
-
Control inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)
-
Phosphate buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare tissue homogenates in phosphate buffer.
-
Pre-incubate aliquots of the homogenate with varying concentrations of this compound or control inhibitors for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Serotonin.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding acid (e.g., HCl).
-
Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate/toluene).
-
Quantify the amount of radioactive metabolite using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Ex Vivo MAO-A Inhibition in Rodent Brain
Objective: To assess the in vivo target engagement of this compound after systemic administration.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Homogenization buffer
-
[14C]-Serotonin
-
Scintillation counter
Protocol:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) to rodents at various doses.
-
At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the animals and dissect the brain.
-
Homogenize the brain tissue in buffer.
-
Measure the MAO-A activity in the brain homogenates using the in vitro assay protocol described above (steps 3-8).
-
Calculate the ED50 value, which is the dose of this compound that causes 50% inhibition of MAO-A activity.
Rodent Behavioral Models for Antidepressant Activity
a) Forced Swim Test (Porsolt's Test)
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Mice or rats
-
This compound
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording system
Protocol:
-
Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the test).
-
Place each animal individually into the water tank.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Minimal effective doses for this compound in this test have been reported to be between 0.1 to 0.2 mg/kg p.o.[6]
b) Learned Helplessness Model
Objective: To assess the ability of this compound to reverse stress-induced depressive-like behavior.
Materials:
-
Rats
-
This compound
-
Shuttle box with an electrifiable grid floor
-
Scrambled footshock generator
Protocol:
-
Induction of Helplessness: Expose rats to a series of inescapable footshocks (e.g., 60 shocks, 15-second duration, 0.8 mA) in the shuttle box.
-
Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days).
-
Testing: Place the rats back in the shuttle box and administer a series of escapable footshocks (e.g., 30 trials).
-
Measure the number of failures to escape the shock. A decrease in the number of escape failures in the this compound-treated group compared to the vehicle group indicates an antidepressant effect.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for preclinical evaluation of this compound and the logical relationships between different experimental outcomes.
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of [11C]this compound in the human brain, a selective radioligand to image monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MAO-A Inhibition with Befloxatone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibition of Monoamine Oxidase A (MAO-A) by Befloxatone, a potent, selective, and reversible inhibitor.[1][2][3] The following sections detail the biochemical background, key experimental protocols, and data presentation for researchers in neuropharmacology and drug development.
Introduction to this compound and MAO-A
Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme crucial for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[4][5] Its inhibition can lead to an increase in the synaptic availability of these monoamines, a mechanism central to the action of many antidepressant medications.[2][3] this compound is a novel oxazolidinone derivative that acts as a highly potent and selective reversible inhibitor of MAO-A.[1][2][3] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of MAO-A and a potential therapeutic agent.
Quantitative Data for this compound
The inhibitory potency of this compound on MAO-A has been well-characterized. The following table summarizes key quantitative data from in vitro and ex vivo studies.
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 4 nM | Not Specified | [1] |
| Ki | 1.9 - 3.6 nM | Human and Rat Brain, Heart, Liver, Duodenum | [2] |
| Selectivity | Ki (MAO-B) / Ki (MAO-A) > 100 | Human and Rat Tissues | [2] |
| Ex vivo ED₅₀ (Brain) | 0.06 mg/kg p.o. | Rat | [2] |
| Ex vivo ED₅₀ (Duodenum) | 0.025 mg/kg p.o. | Rat | [2] |
| Reversibility | Fully reversible after dilution | Rat Brain Homogenates | [1][2] |
Experimental Protocols
Several methods can be employed to measure MAO-A inhibition by this compound. The choice of method often depends on the available equipment, desired throughput, and the nature of the biological sample.
Protocol 1: In Vitro Fluorometric Assay for MAO-A Inhibition
This high-throughput method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.[6][7][8]
Principle: MAO-A oxidizes its substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂, in the presence of a peroxidase (like HRP), reacts with a probe (e.g., Amplex Red or a high sensitivity probe) to generate a fluorescent product (e.g., resorufin).[8][9] The rate of fluorescence increase is proportional to MAO-A activity. An inhibitor like this compound will reduce this rate.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
MAO-A substrate (e.g., p-Tyramine)
-
High Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Positive control inhibitor (e.g., Clorgyline)[6]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a series of this compound dilutions in MAO-A Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare working solutions of the MAO-A enzyme, substrate, probe, and HRP in MAO-A Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the MAO-A enzyme solution to each well.
-
Add 10 µL of the this compound dilutions or the positive control (Clorgyline) to the respective wells. For the uninhibited control, add 10 µL of assay buffer.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the MAO-A substrate, the fluorescent probe, and HRP.
-
Initiate the reaction by adding 40 µL of the reaction mix to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 25°C for 10-30 minutes, with readings taken every 1-2 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro HPLC-Based Assay for MAO-A Inhibition
This method offers high specificity and can directly measure the depletion of the substrate or the formation of the product.[10][11]
Principle: MAO-A activity is determined by incubating the enzyme with a substrate (e.g., kynuramine) and then quantifying the formation of the product (4-hydroxyquinoline) using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[10][11] The presence of this compound will reduce the amount of product formed.
Materials:
-
Source of MAO-A (e.g., rat liver mitochondria, recombinant enzyme)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound stock solution (in DMSO)
-
MAO-A substrate (e.g., Kynuramine)
-
Positive control inhibitor (e.g., Clorgyline)
-
Quenching solution (e.g., 2N HCl or Perchloric acid)
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Enzyme Preparation:
-
Prepare homogenates of the tissue containing MAO-A (e.g., rat liver) or use a commercially available recombinant enzyme.
-
-
Incubation:
-
In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or the positive control in phosphate buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (Kynuramine).
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Separate the substrate and product using an appropriate mobile phase and a C18 column.
-
Detect the product (4-hydroxyquinoline) using a UV or fluorescence detector.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Calculate the percent inhibition for each this compound concentration relative to the control.
-
Determine the IC₅₀ value as described in the fluorometric assay protocol.
-
Protocol 3: Ex Vivo Measurement of MAO-A Inhibition
This protocol is used to assess the inhibitory effect of this compound after its administration to a live animal.[2][3]
Principle: Animals are treated with this compound, and after a specific time, tissues of interest (e.g., brain, liver) are collected. The MAO-A activity in the tissue homogenates is then measured using an in vitro assay (fluorometric or HPLC-based) to determine the extent of inhibition.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
This compound formulation for oral or intraperitoneal administration
-
Homogenization buffer (e.g., ice-cold phosphate buffer)
-
Tissue homogenizer
-
Reagents and equipment for either the fluorometric or HPLC-based assay
Procedure:
-
Animal Dosing:
-
Administer this compound at various doses to different groups of animals. Include a vehicle control group.
-
-
Tissue Collection:
-
At a predetermined time after dosing, euthanize the animals and rapidly dissect the tissues of interest.
-
Rinse the tissues in ice-cold saline and store them at -80°C until use.
-
-
Tissue Homogenization:
-
Thaw the tissues on ice and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenates to obtain the mitochondrial fraction or a crude homogenate, depending on the specific assay requirements.
-
-
MAO-A Activity Assay:
-
Measure the MAO-A activity in the prepared tissue samples using either the fluorometric or HPLC-based protocol described above.
-
-
Data Analysis:
-
Calculate the MAO-A activity for each animal.
-
Determine the percent inhibition for each dose group relative to the vehicle control group.
-
Plot the percent inhibition against the dose of this compound to determine the ED₅₀ value.
-
Visualizations
MAO-A Signaling Pathway
Caption: MAO-A catabolizes monoamine neurotransmitters. This compound inhibits this process.
Experimental Workflow for In Vitro MAO-A Inhibition Assay
Caption: General workflow for an in vitro MAO-A inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Befloxatone: A Potent and Selective MAO-A Inhibitor for Neuropharmacological Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Befloxatone is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Its high affinity and selectivity for MAO-A over MAO-B make it an invaluable tool compound for investigating the role of the monoaminergic system in various physiological and pathological processes within the central nervous system. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in fundamental neuropharmacology research.
Mechanism of Action
This compound is an oxazolidinone derivative that acts as a competitive and reversible inhibitor of MAO-A.[1][3] By binding to the active site of the MAO-A enzyme, this compound prevents the breakdown of monoamine neurotransmitters. This inhibition leads to an increase in the synaptic availability of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby potentiating monoaminergic neurotransmission.[1][2] Studies have shown that this compound does not significantly interact with other neurotransmitter receptors or monoamine uptake mechanisms, highlighting its specificity as a research tool.[1]
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B
| Enzyme Source | Parameter | This compound Value (nM) | Reference Compound | Reference Value (nM) |
| Rat Brain Homogenate | Ki (MAO-A) | 1.9 - 3.6 | Moclobemide | - |
| Human Brain Homogenate | Ki (MAO-A) | 1.9 - 3.6 | Moclobemide | - |
| Rat Brain Homogenate | Ki (MAO-B) | 270 - 900 | Moclobemide | - |
| Human Brain Homogenate | Ki (MAO-B) | 270 - 900 | Moclobemide | - |
| Rat Brain Homogenate | IC50 (MAO-A) | 4 | - | - |
Data compiled from multiple sources.[1][2][4]
Table 2: Ex Vivo/In Vivo Efficacy of this compound
| Species | Model | Parameter | This compound Dose | Effect |
| Rat | Brain MAO-A Inhibition | ED50 | 0.06 mg/kg, p.o. | 50% inhibition of MAO-A activity |
| Rat | Duodenum MAO-A Inhibition | ED50 | 0.025 mg/kg, p.o. | 50% inhibition of MAO-A activity |
| Rat | Brain Monoamine Levels | - | 0.75 mg/kg, p.o. | Increased levels of norepinephrine, dopamine, and 5-hydroxytryptamine |
| Mouse | L-5-HTP-induced Tremors | ED50 | 0.21 mg/kg, p.o. | Potentiation of tremors |
| Mouse | Phenylethylamine-induced Stereotypies | ED50 | 58 mg/kg, p.o. | Potentiation of stereotypies |
| Rat | Forced Swim Test | MED | 0.1 - 0.2 mg/kg, p.o. | Antidepressant-like activity |
| Rat | Learned Helplessness | MED | 0.1 - 0.2 mg/kg, p.o. | Antidepressant-like activity |
MED: Minimal Effective Dose. Data compiled from multiple sources.[1][5]
Mandatory Visualizations
Caption: this compound inhibits MAO-A, increasing monoamine availability.
References
Application Notes and Protocols for Measuring Befloxatone's Effect on Neurotransmitter Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction Befloxatone is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] As an MAO-A inhibitor, this compound increases the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, which underlies its potential as an antidepressant.[1][4] This document provides detailed protocols for quantifying the inhibitory effect of this compound on MAO-A activity and its subsequent impact on extracellular neurotransmitter concentrations in preclinical models.
Mechanism of Action: MAO-A Inhibition
MAO-A is a mitochondrial enzyme that catabolizes monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine) through oxidative deamination. By reversibly inhibiting MAO-A, this compound prevents this degradation, leading to an accumulation of these neurotransmitters within the presynaptic neuron and an increase in their extracellular levels in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism behind its therapeutic effects.[1]
Caption: this compound inhibits MAO-A, increasing neurotransmitter availability.
Application Note 1: In Vitro/Ex Vivo MAO-A Activity Assay
This protocol describes a method to determine the potency and selectivity of this compound in inhibiting MAO-A activity in brain tissue homogenates.
Principle
The assay fluorometrically measures hydrogen peroxide (H₂O₂), a byproduct of MAO-A-catalyzed amine oxidation.[5] The rate of fluorescence development is proportional to the MAO-A activity. The assay can be adapted to measure total MAO, MAO-A, or MAO-B activity by using specific inhibitors.[5][6]
Experimental Protocol
-
Tissue Homogenization:
-
Homogenize brain tissue (e.g., rat cortex or striatum) in 10 volumes of ice-cold MAO Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5).[7]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5][6]
-
Collect the supernatant for the assay. Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Assay Procedure (96-well plate format):
-
Sample Wells: Add tissue supernatant, this compound (at various concentrations), and a specific MAO-B inhibitor (e.g., Selegiline) to measure only MAO-A activity.[5] Adjust the final volume with MAO Assay Buffer.
-
Control Wells: Prepare wells for total MAO activity (no inhibitors), background controls (no MAO substrate), and positive controls.
-
Reaction Initiation: Prepare a Reaction Mix containing MAO substrate (e.g., tyramine), a developer, and a fluorescent probe (e.g., OxiRed™ Probe).[6] Add this mix to all wells to start the reaction.
-
Measurement: Measure fluorescence kinetically at Ex/Em = 535/587 nm for 30-60 minutes at 25°C.[5][6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Subtract the background reading from all sample readings.
-
Plot the MAO-A activity against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value based on the IC₅₀ and substrate concentration.
-
Data Presentation
Table 1: Inhibitory Potency of this compound on MAO-A
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| Kᵢ (in vitro) | 1.9 - 3.6 nM | Rat/Human Brain | [1][3] |
| ED₅₀ (ex vivo) | 0.02 mg/kg, p.o. | Rat Brain |[1] |
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Measurement of MAO-A Enzymatic Activity [bio-protocol.org]
Application Notes and Protocols for Studying Serotonergic Neuron Firing with Befloxatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befloxatone is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters, including serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] Its mechanism of action leads to an increase in the levels of serotonin in the brain, which in turn modulates the firing activity of serotonergic neurons located primarily in the dorsal raphe nucleus (DRN).[2][4] These application notes provide a comprehensive overview of the use of this compound as a tool to study the serotonergic system, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
This compound's effects are complex, with acute administration leading to a decrease in the firing rate of serotonergic neurons, while sustained treatment results in a normalization of firing activity alongside an enhanced tonic activation of postsynaptic 5-HT1A receptors.[4] This dual effect makes this compound a valuable pharmacological tool for investigating the acute and chronic regulatory mechanisms of the serotonergic system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on serotonergic neuron firing and related parameters.
Table 1: Effects of this compound on Serotonergic Neuron Firing in the Dorsal Raphe Nucleus of Rats
| Treatment Group | Dosage | Duration | Effect on Firing Rate | Key Findings | Reference |
| This compound | 1 mg/kg, i.p. | Acute | Potent inhibition | This compound potently inhibits the firing rate of serotonergic neurons. | [1] |
| This compound | 0.75 mg/kg/day, s.c. | 2 days | Decreased | Sustained administration for 2 days decreased the spontaneous firing activity of dorsal raphe 5-HT neurons. | [4] |
| This compound | 0.75 mg/kg/day, s.c. | 21 days | Back to normal | The firing activity of 5-HT neurons returned to normal after 21 days of treatment. | [4] |
| This compound + (-)-pindolol | 0.75 mg/kg/day, s.c. + 15 mg/kg/day, s.c. | 2 days | Slightly increased | The combination slightly increased the firing activity of 5-HT neurons. | [4] |
Table 2: Biochemical and Behavioral Effects of this compound
| Parameter | Species | Dosage | Effect | Reference |
| MAO-A Inhibition (in vitro Ki) | Human and Rat Brain | - | 1.9 - 3.6 nM | [2] |
| MAO-A Inhibition (ex vivo ED50) | Rat Brain | 0.06 mg/kg, p.o. | - | [2] |
| Brain 5-HT Levels | Rat | 0.75 mg/kg, p.o. | Increased | [2] |
| Antidepressant-like Activity (Forced Swimming Test) | Rodents | 0.1 - 0.2 mg/kg, p.o. (minimal effective dose) | Potent activity | [5] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism is the inhibition of MAO-A. This leads to an accumulation of serotonin in the synapse and the neuronal soma. The subsequent increase in serotonin levels activates presynaptic 5-HT1A autoreceptors on the soma and dendrites of serotonergic neurons, which are inhibitory. This activation leads to a decrease in the firing rate of these neurons, a classic negative feedback mechanism.
With chronic administration, a desensitization of these 5-HT1A autoreceptors is thought to occur, leading to a normalization of the firing rate. However, the sustained high levels of synaptic serotonin result in an enhanced activation of postsynaptic 5-HT1A receptors, which is believed to contribute to the therapeutic effects of MAO-A inhibitors.
Experimental Protocols
This section provides a detailed protocol for conducting in vivo extracellular single-unit recordings of dorsal raphe serotonergic neurons in rats to study the effects of this compound.
Objective: To measure the change in the spontaneous firing rate of identified serotonergic neurons in the dorsal raphe nucleus following acute or chronic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Anesthetic (e.g., chloral hydrate, urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Oscilloscope
-
Heating pad to maintain body temperature
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.).
-
Mount the animal in a stereotaxic apparatus.
-
Maintain the body temperature at 37°C using a heating pad.
-
Perform a craniotomy above the dorsal raphe nucleus (DRN) using stereotaxic coordinates (e.g., AP: -7.8 mm from bregma, ML: 0.0 mm, DV: -5.5 to -7.0 mm from the dura).
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower a glass microelectrode into the DRN.
-
Identify serotonergic neurons based on their characteristic electrophysiological properties: a slow (0.5-2.5 Hz) and regular firing pattern and a long-duration (>2 ms) positive-negative waveform.[6]
-
-
Recording and Drug Administration:
-
Once a stable serotonergic neuron is identified, record its baseline firing rate for at least 5-10 minutes.
-
For acute studies, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
For chronic studies, animals should be pre-treated with this compound (e.g., 0.75 mg/kg/day, s.c. via osmotic minipump) for the desired duration (e.g., 2 or 21 days) before the recording session.
-
Continuously record the firing rate of the same neuron for at least 30-60 minutes post-administration to observe the drug's effect.
-
-
Data Analysis:
-
Analyze the firing rate data by calculating the mean firing rate during the baseline period and at different time points after drug administration.
-
Express the change in firing rate as a percentage of the baseline firing rate.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Conclusion
This compound is a powerful tool for probing the intricacies of the serotonergic system. Its well-defined mechanism of action as a reversible MAO-A inhibitor and its differential effects following acute versus chronic administration allow researchers to investigate the short-term and long-term adaptive changes in serotonergic neurotransmission. The protocols and data presented here provide a solid foundation for designing and interpreting experiments aimed at understanding the role of serotonin in both normal brain function and in pathological conditions.
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the reversible monoamine oxidase-A inhibitor this compound on the rat 5-hydroxytryptamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.3. In vivo electrophysiology [bio-protocol.org]
Application Notes and Protocols for Befloxatone in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known pharmacology of Befloxatone as a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A) and the established role of MAO-A in the pathophysiology of neurodegenerative diseases. As of the latest literature review, specific studies on the application of this compound in models of Alzheimer's, Parkinson's, or Huntington's disease have not been published. Therefore, the following protocols are intended to serve as a scientific rationale and detailed guide for initiating such investigations.
Introduction
This compound is a novel oxazolidinone derivative that acts as a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters. Beyond its established role in mood regulation, emerging evidence implicates MAO-A in the pathophysiology of several neurodegenerative diseases through mechanisms involving oxidative stress and neuroinflammation. These application notes provide a framework for investigating the potential therapeutic effects of this compound in preclinical models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Mechanism of Action and Therapeutic Rationale
This compound selectively and reversibly inhibits MAO-A with high affinity (Ki values ranging from 1.9 to 3.6 nM). This inhibition leads to an increase in the levels of monoamine neurotransmitters in the brain. The therapeutic rationale for its application in neurodegenerative diseases is based on the following:
-
Neuroprotection via Reduction of Oxidative Stress: The catalytic activity of MAO-A produces hydrogen peroxide (H₂O₂), a major source of reactive oxygen species (ROS) in the brain. By inhibiting MAO-A, this compound can reduce the production of H₂O₂, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.
-
Modulation of Neuroinflammation: MAO-A is expressed in various brain cells, including neurons and glial cells. Its overactivity has been linked to neuroinflammatory processes. Inhibition of MAO-A may thus exert anti-inflammatory effects.
-
Restoration of Neurotransmitter Balance: Neurotransmitter imbalances are a common feature of many neurodegenerative diseases. By increasing the levels of serotonin, norepinephrine, and dopamine, this compound may help to alleviate cognitive and motor symptoms.
Data Presentation: In Vitro and In Vivo Properties of this compound
The following tables summarize the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species | Tissue/System | Reference |
| MAO-A Inhibition (Ki) | 1.9 - 3.6 nM | Human, Rat | Brain, Heart, Liver, Duodenum | |
| MAO-B Inhibition (Ki) | 270 - 900 nM | Human, Rat | Brain, Heart, Liver, Duodenum | |
| MAO-A Inhibition (ED50) | 0.025 - 0.06 mg/kg (p.o.) | Rat | Duodenum, Brain | |
| Antidepressant Activity (MED) | 0.1 - 0.2 mg/kg (p.o.) | Rodents | Behavioral Models |
MED: Minimal Effective Dose
| Parameter | This compound (0.75 mg/kg p.o.) | Vehicle Control | Species | Brain Region | Reference |
| Norepinephrine Level | Increased | No Change | Rat | Brain | |
| Dopamine Level | Increased | No Change | Rat | Brain | |
| Serotonin Level | Increased | No Change | Rat | Brain | |
| Deaminated Metabolites | Decreased | No Change | Rat | Brain |
Proposed Application in Alzheimer's Disease (AD) Model
Scientific Rationale
Elevated MAO-A activity has been observed in the brains of Alzheimer's patients, correlating with cognitive decline. This increased activity contributes to oxidative stress and may influence the processing of amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-beta (Aβ) plaques. By inhibiting MAO-A, this compound is hypothesized to reduce Aβ production, mitigate oxidative damage, and improve cognitive function.
Experimental Workflow
Detailed Experimental Protocol
1. Animal Model:
-
Use a well-characterized transgenic mouse model of AD, such as the 5xFAD or APP/PS1 model, which develops age-dependent Aβ pathology and cognitive deficits.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Based on preclinical data for this compound and chronic studies with other reversible MAO-A inhibitors, a starting dose of 1 mg/kg/day administered via oral gavage is proposed.
-
Administer the treatment daily for a period of 3-6 months, starting before or at the onset of pathology.
3. Behavioral Assessment:
-
Conduct behavioral tests at baseline and at the end of the treatment period.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition (NOR): To test recognition memory.
4. Biochemical Analysis:
-
Following euthanasia, harvest brain tissue.
-
Homogenize brain tissue to prepare lysates for:
-
ELISA or Western Blot: To quantify levels of soluble and insoluble Aβ40/42 and phosphorylated Tau.
-
Oxidative Stress Assays: To measure markers such as malondialdehyde (MDA) and glutathione (GSH).
-
5. Histological Analysis:
-
Perfuse a subset of animals and prepare brain sections for immunohistochemistry.
-
Thioflavin S or Congo Red Staining: To visualize and quantify Aβ plaque load.
-
Immunostaining: Use antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
Proposed Application in Parkinson's Disease (PD) Model
Scientific Rationale
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. MAO-A is involved in the metabolism of dopamine, and its inhibition can increase dopamine levels. Furthermore, the oxidative stress generated by MAO-A activity is thought to contribute to the neurodegenerative process. This compound, by inhibiting MAO-A, could provide both symptomatic relief by boosting dopamine levels and neuroprotection by reducing oxidative stress.
Signaling Pathway
Detailed Experimental Protocol
1. Animal Model:
-
Use a neurotoxin-based model of PD, such as the 6-hydroxydopamine (6-OHDA) or MPTP model in mice or rats. These models induce a selective loss of dopaminergic neurons.
2. Drug Preparation and Administration:
-
Prepare this compound as described for the AD model.
-
A dosage range of 0.5-2 mg/kg/day via oral gavage is proposed.
-
Treatment can be administered either as a pre-treatment (
Troubleshooting & Optimization
Befloxatone Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the Befloxatone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and ensure the rigorous design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel oxazolidinone derivative that acts as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Its high affinity for MAO-A leads to a decrease in the degradation of monoamine neurotransmitters, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain.[1][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MAO-A, it's important to consider that the widespread physiological consequences of MAO-A inhibition can be viewed as "off-target" depending on the specific research question.[1][3] this compound does not significantly interact with a large number of other receptors or monoamine transporters.[1] The primary "off-target" considerations are the systemic effects of altered monoamine levels, which can influence a wide range of biological processes beyond the direct scope of a particular study.
Q3: How can I control for the systemic effects of this compound in my experiments?
To dissect the specific role of MAO-A in your experimental model from the systemic effects of altered monoamine levels, consider the following controls:
-
Use of a structurally distinct MAO-A inhibitor: Employing another well-characterized, reversible MAO-A inhibitor, such as moclobemide, can help confirm that the observed effects are due to MAO-A inhibition rather than a unique off-target effect of this compound's chemical structure.[4][5]
-
Rescue experiments: Where feasible, attempt to reverse the observed phenotype by co-administering antagonists for the monoamine receptors that are likely being activated by the increased neurotransmitter levels.
-
Genetic controls: If available, utilize knockout or knockdown models of MAO-A to validate that the pharmacological effects of this compound are consistent with the genetic ablation of the target.
-
Dose-response studies: A thorough dose-response analysis is crucial to identify the minimal effective dose and avoid concentrations that may lead to exaggerated, non-physiological responses.[6]
Q4: What are the recommended working concentrations for this compound?
The optimal concentration will vary depending on the experimental system. For in vitro studies, Ki values range from 1.9 to 3.6 nM for MAO-A.[3] For in vivo studies in rodents, effective doses in behavioral models have been reported to be as low as 0.1 to 0.2 mg/kg administered orally.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotypes (e.g., hyperactivity, anxiety-like behavior) | Systemic increase in monoamine levels (norepinephrine, dopamine).[1] | 1. Perform a detailed behavioral characterization using a battery of tests. 2. Measure neurotransmitter levels in relevant brain regions. 3. Use a lower dose of this compound. 4. Include control groups treated with a structurally different MAO-A inhibitor.[4] |
| Changes in gene expression or signaling pathways unrelated to the primary hypothesis | Secondary effects of sustained monoamine receptor activation. | 1. Conduct a pathway analysis of differentially expressed genes. 2. Use receptor antagonists to block downstream signaling and confirm the causal link. 3. Measure the activity of key signaling molecules (e.g., PKA, PKC, ERK) downstream of monoamine receptors. |
| High variability in experimental results | Differences in drug metabolism or baseline monoamine levels between subjects. | 1. Ensure consistent dosing and administration route. 2. Acclimate animals properly to minimize stress-induced variations in monoamine levels. 3. Increase sample size to improve statistical power. |
| Lack of a discernible effect at expected concentrations | Poor bioavailability, incorrect dosing, or insensitivity of the experimental model. | 1. Verify the purity and activity of the this compound compound. 2. Confirm target engagement by measuring MAO-A activity or monoamine metabolite levels (e.g., DOPAC, HVA, 5-HIAA). 3. Consider alternative administration routes. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Parameter | Value | Species | Reference |
| MAO-A | Ki | 1.9 - 3.6 nM | Human, Rat | [3] |
| MAO-B | Ki | 270 - 900 nM | Human, Rat | [3] |
| MAO-A | Kd | 1.3 nM | Rat | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Parameter | Effective Dose (p.o.) | Species | Reference |
| L-5-hydroxytryptophan-induced tremors | ED50 | 0.21 mg/kg | Mouse | [6] |
| Phenylethylamine-induced stereotypies | ED50 | 58 mg/kg | Mouse | [6] |
| Forced swimming test | Minimal Effective Dose | 0.1 - 0.2 mg/kg | Rodent | [6] |
| Learned helplessness | Minimal Effective Dose | 0.1 - 0.2 mg/kg | Rodent | [6] |
| Reserpine reversal | Minimal Effective Dose | 0.1 - 0.2 mg/kg | Rodent | [6] |
| Elevated-plus maze | Minimal Effective Dose | 1 - 2 mg/kg | Rat | [6] |
Experimental Protocols
Protocol 1: Assessment of MAO-A Inhibition in Rodent Brain Tissue
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex, striatum) in 10 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the homogenate with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
MAO-A Assay: Initiate the reaction by adding a specific MAO-A substrate (e.g., [14C]-serotonin).
-
Reaction Termination: Stop the reaction after a defined period (e.g., 20 minutes) by adding acid (e.g., 2N HCl).
-
Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate).
-
Quantification: Measure the radioactivity of the extracted metabolites using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Measurement of Monoamine Levels by HPLC-ECD
-
Sample Collection: Collect brain tissue or microdialysis samples from this compound- and vehicle-treated animals.
-
Homogenization: Homogenize tissue samples in an appropriate buffer containing an internal standard.
-
Deproteinization: Precipitate proteins using an acid (e.g., perchloric acid).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Injection: Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Separation: Separate the monoamines and their metabolites on a reverse-phase column.
-
Detection and Quantification: Detect the analytes based on their electrochemical properties and quantify their concentrations by comparing their peak areas to those of the standards.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow.
Caption: Troubleshooting logic for unexpected effects.
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural profiles of the reversible monoamine-oxidase-A inhibitors this compound and moclobemide in an experimental model for screening anxiolytic and anti-panic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moclobemide - Wikipedia [en.wikipedia.org]
- 6. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Befloxatone Concentration for Neuronal Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Befloxatone in neuronal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] By inhibiting MAO-A, this compound increases the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine within the neuronal synapse, thereby modulating neuronal activity.[1][2] Its reversible nature allows for a more controlled and less prolonged effect compared to irreversible MAO-A inhibitors.[2]
Q2: What is a recommended starting concentration for this compound in neuronal cell culture?
While specific concentrations for cell culture are not widely published, a starting point can be extrapolated from its in vitro biochemical potency. This compound has a high affinity for MAO-A, with Ki values reported to be in the range of 1.9 to 3.6 nM.[1][2][3] A common practice is to start with a concentration that is 10- to 100-fold higher than the Ki value to ensure target engagement in a cellular context. Therefore, a starting concentration range of 20 nM to 40 nM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type and experimental endpoint.
Q3: How long should I incubate my neuronal cultures with this compound?
The duration of incubation will depend on the specific research question. For acute effects on neurotransmitter levels, a shorter incubation period of a few hours may be sufficient. For studies investigating changes in gene expression, protein synthesis, or synaptic plasticity, a longer incubation of 24 hours or more may be necessary.[2] Pilot studies are recommended to determine the optimal incubation time for your experimental model.
Q4: What are the expected effects of this compound on cultured neurons?
By inhibiting MAO-A, this compound is expected to increase the extracellular and intracellular concentrations of monoamine neurotransmitters.[1][2] This can lead to downstream effects on neuronal signaling pathways, potentially influencing neuronal survival, differentiation, and synaptic activity. The specific effects will vary depending on the neuronal cell type and the presence of other signaling molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may not be sufficient to inhibit MAO-A in your specific cell culture system. | Perform a dose-response experiment, testing a range of concentrations from 20 nM to 1 µM. |
| Incubation time too short: The duration of treatment may not be long enough to elicit a measurable response. | Increase the incubation time in a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Cell health issues: The neuronal culture may not be healthy, leading to a lack of response. | Assess cell viability using methods like Trypan Blue exclusion or a live/dead cell staining assay. Ensure proper cell culture maintenance. | |
| High levels of neuronal cell death | Concentration too high (cytotoxicity): Although generally considered safe, very high concentrations of any compound can be toxic.[4] | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Lower the concentration of this compound used. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your neurons (typically <0.1% for DMSO). | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, media changes, or incubation conditions can lead to variability. | Standardize all cell culture procedures, including seeding density, media composition, and treatment protocols. |
| This compound degradation: The compound may not be stable in the culture medium over long incubation periods. | Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
-
Cell Plating: Plate primary neurons or a neuronal cell line at a predetermined optimal density in a 96-well plate.
-
Cell Culture: Culture the neurons under standard conditions to allow for adherence and stabilization (typically 24-48 hours).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your complete cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Endpoint Analysis: Perform the desired assay to measure the effect of this compound. This could include:
-
MAO-A Activity Assay: To confirm target engagement.
-
Neurotransmitter Level Measurement: Using techniques like HPLC or ELISA.
-
Cell Viability Assay: (e.g., MTT, LDH) to assess cytotoxicity.
-
Gene or Protein Expression Analysis: (e.g., qPCR, Western Blot) for downstream targets.
-
-
Data Analysis: Plot the measured response as a function of this compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Visualizations
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Befloxatone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with Befloxatone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel oxazolidinone derivative that acts as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A)[1][2][3]. Its mechanism involves competitively binding to MAO-A, thereby preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these monoamines in the brain[1][3].
Q2: What are the recommended storage conditions for this compound?
To ensure stability and consistent results, proper storage of this compound is crucial. Based on supplier recommendations, the following storage conditions should be observed:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
| Data sourced from AbMole BioScience Certificate of Analysis.[4] |
It is also recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[4].
Q3: Is this compound selective for MAO-A?
Yes, this compound is highly selective for MAO-A over monoamine oxidase B (MAO-B). In vitro studies have shown its inhibitory constant (Ki) for MAO-A to be in the range of 1.9 to 3.6 nM, while for MAO-B it is between 270 to 900 nM[3]. This selectivity has also been demonstrated in vivo[5].
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected variability in neurotransmitter levels.
Potential Cause 1: Inconsistent timing of tissue collection.
The inhibitory effect of this compound on MAO-A has a different duration in various tissues. While MAO-A activity in the brain may return to baseline within 24 hours after administration, inhibition can persist longer in the duodenum and liver[3].
Solution:
-
Standardize the time point for tissue collection or measurement post-administration across all experimental groups.
-
If studying peripheral effects, consider a longer time course to account for the prolonged inhibition in tissues like the liver and duodenum.
Potential Cause 2: Autoreceptor-mediated feedback.
Acute administration of this compound can lead to feedback inhibition of neuronal firing rates, which can differ between monoaminergic systems. For instance, it potently inhibits the firing of serotonergic neurons but has a lesser effect on noradrenergic neurons and no effect on dopaminergic neurons at the cell body level[1]. This can lead to complex and sometimes counterintuitive changes in neurotransmitter release.
Solution:
-
When interpreting neurotransmitter levels, consider not just MAO-A inhibition but also the potential for autoreceptor-mediated feedback mechanisms.
-
Employ techniques like electrophysiology to directly measure neuronal firing rates in conjunction with neurochemical measurements.
Issue 2: Reduced or no observable effect of this compound.
Potential Cause 1: Improper drug preparation or storage.
This compound, particularly in solution, has a limited shelf life. Improper storage can lead to degradation and loss of activity.
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
If using stock solutions, ensure they have been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month[4].
-
Avoid repeated freeze-thaw cycles by preparing aliquots[4].
Potential Cause 2: Incorrect dosage or administration route.
The effective dose of this compound can vary significantly depending on the experimental model and the intended effect.
Solution:
-
Review the literature for established effective doses in your specific model. For example, in rodents, doses as low as 0.03-0.3 mg/kg (p.o.) have shown antidepressant-like activity[1][5].
-
Ensure the chosen route of administration is appropriate for the experimental question. Oral (p.o.) and intraperitoneal (i.p.) routes have been shown to be effective[1][5].
Experimental Protocols
Protocol: Assessment of MAO-A Inhibition in vivo
This protocol provides a general framework for assessing the in vivo efficacy of this compound by measuring its impact on monoamine metabolite levels.
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle.
-
Administer this compound at the desired dose (e.g., 0.75 mg/kg, i.p.)[1]. Include a vehicle-only control group.
-
-
Tissue Collection:
-
At a predetermined time point post-administration (e.g., 2 hours), euthanize the animals.
-
Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
-
Neurochemical Analysis:
-
Homogenize the tissue samples.
-
Use a validated method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC), to measure the levels of monoamines (e.g., dopamine, norepinephrine, serotonin) and their respective deaminated metabolites (e.g., DOPAC, MHPG, 5-HIAA).
-
-
Data Analysis:
-
Calculate the ratio of metabolite to parent monoamine. A decrease in this ratio in the this compound-treated group compared to the control group indicates MAO-A inhibition.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Befloxatone Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Befloxatone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability studies on this compound are not extensively published. The following recommendations are based on the general chemical properties of oxazolidinone compounds and established principles of drug stability. It is highly recommended to perform compound-specific validation for your experimental conditions.
Troubleshooting Guide
Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely causes?
A1: Rapid degradation of this compound in solution is likely due to one or more of the following factors: hydrolysis, oxidation, or photodegradation. Oxazolidinone compounds can be susceptible to these degradation pathways.[1][2][3] Key environmental factors to investigate are the pH of your solution, exposure to light, and the storage temperature.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may indicate the formation of degradation products. This is often associated with oxidative or photolytic degradation pathways. It is crucial to immediately assess the purity and concentration of your solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. How can I identify them?
A3: The appearance of new peaks in your chromatogram suggests the presence of degradation products. To identify these, a forced degradation study is recommended. This involves subjecting this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[4] These can then be characterized using techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to elucidate their structures.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: While specific solubility data is limited, this compound is a small molecule that is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) for stock solutions. For aqueous experimental solutions, it's crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not affect its stability. Subsequent dilutions should be made in an appropriate buffer system immediately before use.
Q5: What are the ideal storage conditions for this compound solutions?
A5: To minimize degradation, this compound solutions should be stored under the following conditions, extrapolated from general best practices and limited supplier data:
-
Temperature: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable.[5] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[5]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[6]
-
Atmosphere: For solutions prone to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
| Storage Condition | Powder | In Solvent |
| -80°C | Not specified | 6 months |
| -20°C | 3 years | 1 month |
| 4°C | 2 years | Not recommended |
Table 1: General Storage Recommendations for this compound. Data derived from supplier information.[5]
Minimizing Degradation in Experiments
Q6: How does pH affect the stability of this compound in solution?
A6: The stability of oxazolidinone compounds is often pH-dependent. Studies on similar molecules have shown that they can be susceptible to degradation under both acidic and basic conditions, leading to hydrolysis of the oxazolidinone ring.[1][2] It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8), unless the experimental protocol requires otherwise. The use of a buffered system is highly recommended to maintain a constant pH.
| Factor | Potential Effect on this compound | Recommendation |
| pH | Susceptible to acid and base hydrolysis.[1][2] | Maintain pH in the 6-8 range using a suitable buffer. |
| Temperature | Degradation rate increases with temperature.[7] | Prepare and store solutions at low temperatures (2-8°C for short-term use, frozen for long-term). |
| Light | Can cause photodegradation.[6] | Protect solutions from light using amber vials or foil wrapping. |
| Oxidation | Potential for oxidative degradation.[3] | Use high-purity solvents, consider de-gassing buffers, and store under an inert atmosphere. |
Table 2: Summary of Factors Affecting this compound Stability in Solution.
Q7: What steps can I take to prevent oxidative degradation?
A7: Oxidative degradation can be initiated by dissolved oxygen, trace metal ions, or peroxides in your solvents.[3][5] To minimize oxidation:
-
Use high-purity, HPLC-grade solvents and freshly prepared buffers.
-
Consider de-gassing your aqueous buffers before use.
-
If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial, though this should be tested for compatibility with your experiment.[3]
Experimental Protocols
Q8: Can you provide a protocol for a forced degradation study of this compound?
A8: A forced degradation study is essential for understanding the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method with a UV detector. The method should be capable of separating the parent this compound peak from all degradation product peaks. A gradient elution with a C18 column is a common starting point.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples to ensure there is no co-elution of degradation products.
Q9: What is a suitable HPLC method for quantifying this compound and its degradation products?
A9: A reverse-phase HPLC (RP-HPLC) method with UV detection is a standard approach.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (scan from 200-400 nm to find the lambda max).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Befloxatone's MAO-A Inhibition in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inhibitory activity of befloxatone on Monoamine Oxidase-A (MAO-A) in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Monoamine Oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] It belongs to the oxazolidinone class of compounds and functions as a reversible and competitive inhibitor.[1][3] This means it binds to the active site of MAO-A, preventing substrate binding, but can be displaced, allowing for the potential recovery of enzyme activity.[1][4]
Q2: How does this compound's reversibility impact experimental design?
A2: The reversible nature of this compound is a critical consideration. Unlike irreversible inhibitors, this compound can dissociate from the enzyme.[1] This necessitates careful handling of tissue homogenates and precise timing during assays to prevent underestimation of its inhibitory potential due to dilution or washing steps. For ex vivo studies, the timing of tissue collection after this compound administration is crucial, as enzyme activity can recover over time.[1]
Q3: What is the selectivity profile of this compound for MAO-A versus MAO-B?
A3: this compound exhibits high selectivity for MAO-A over MAO-B. Ki values for MAO-A are in the low nanomolar range (1.9-3.6 nM), while for MAO-B, they are significantly higher (270-900 nM), indicating much weaker inhibition.[1]
Q4: What are the expected downstream effects of MAO-A inhibition by this compound in tissue samples?
A4: Inhibition of MAO-A by this compound leads to a decrease in the degradation of monoamine neurotransmitters. Consequently, an increase in the tissue levels of norepinephrine, dopamine, and serotonin, and a decrease in their respective deaminated metabolites (e.g., 3,4-dihydroxyphenylethylene glycol - DOPEG) are expected.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low MAO-A inhibition observed | 1. This compound degradation: Improper storage or handling of the compound. 2. Incorrect this compound concentration: Errors in dilution calculations. 3. Suboptimal assay conditions: Incorrect pH, temperature, or substrate concentration. 4. Inhibitor displacement: Excessive washing of tissue homogenate, leading to dissociation of the reversible inhibitor. 5. Low enzyme activity in control: Poor tissue quality or improper homogenization. | 1. Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Double-check all calculations and ensure accurate pipetting. 3. Optimize assay parameters. Refer to the detailed experimental protocol below. Ensure the substrate concentration is appropriate for competitive inhibition studies. 4. Minimize wash steps after inhibitor incubation. Consider using a homogenous assay format if possible. 5. Use fresh or properly stored tissue. Optimize the homogenization protocol to ensure efficient enzyme extraction. Include a positive control (e.g., a known irreversible MAO-A inhibitor like clorgyline) to validate the assay. |
| High variability between replicates | 1. Inconsistent tissue homogenization. 2. Pipetting errors. 3. Temperature fluctuations during the assay. 4. Edge effects in the microplate. | 1. Ensure a consistent and thorough homogenization procedure for all samples. 2. Use calibrated pipettes and practice proper pipetting technique. 3. Use a temperature-controlled plate reader or water bath to maintain a stable assay temperature. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| High background signal | 1. Autofluorescence of this compound or other sample components. 2. Non-enzymatic degradation of the substrate. 3. Contamination of reagents. | 1. Run a control with this compound but without the enzyme to measure its intrinsic fluorescence. Subtract this value from the experimental readings. 2. Include a "no enzyme" control to measure the rate of non-enzymatic substrate conversion. 3. Use fresh, high-quality reagents. |
| Difficulty in distinguishing MAO-A from MAO-B activity | 1. Substrate is not specific for MAO-A. 2. Presence of significant MAO-B activity in the tissue sample. | 1. Use a MAO-A selective substrate (e.g., serotonin) or a non-selective substrate in the presence of a specific MAO-B inhibitor (e.g., selegiline). 2. Run parallel assays with and without the selective MAO-B inhibitor selegiline to quantify the contribution of each isoform. |
Quantitative Data Summary
Table 1: In Vitro Inhibition Constants (Ki) of this compound
| Enzyme | Tissue Source | Species | Ki (nM) |
| MAO-A | Brain, Heart, Liver, Duodenum | Rat | 1.9 - 3.6[1] |
| MAO-A | Brain, Heart, Liver, Duodenum | Human | 1.9 - 3.6[1] |
| MAO-B | Brain, Heart, Liver, Duodenum | Rat | 270 - 900[1] |
| MAO-B | Brain, Heart, Liver, Duodenum | Human | 270 - 900[1] |
Table 2: Ex Vivo Potency (ED50) of this compound in Rats
| Tissue | ED50 (mg/kg, p.o.) |
| Brain | 0.06[1] |
| Duodenum | 0.025[1] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
-
Tissue Collection: Euthanize the animal according to approved ethical guidelines and rapidly dissect the tissue of interest (e.g., brain, liver, heart).
-
Homogenization: Place the tissue in ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing a protease inhibitor cocktail). Homogenize using a glass-Teflon homogenizer or a sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the mitochondrial fraction rich in MAO.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.
Protocol 2: In Vitro MAO-A Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and can be modified for specific experimental needs.
-
Reagent Preparation: Prepare all reagents (assay buffer, substrate, this compound dilutions, and a positive control like clorgyline) and warm them to the assay temperature (e.g., 37°C).
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Tissue homogenate (supernatant from Protocol 1)
-
This compound at various concentrations (or vehicle control)
-
To determine MAO-A specific activity, a parallel set of wells should include a saturating concentration of a selective MAO-B inhibitor (e.g., selegiline).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow this compound to bind to MAO-A.
-
Initiate Reaction: Add the MAO-A substrate (e.g., a fluorogenic substrate that produces hydrogen peroxide upon deamination).
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all measurements.
-
Plot the percentage of MAO-A inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action in a presynaptic neuron.
Caption: Workflow for validating this compound's MAO-A inhibition.
Caption: Troubleshooting decision tree for low MAO-A inhibition.
References
- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversible monoamine oxidase A inhibitor, this compound: structural approach of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Befloxatone dosage for different animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Befloxatone dosage for different animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MD-370,503) is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Its reversible nature offers a wider safety margin compared to irreversible MAO inhibitors, particularly concerning interactions with tyramine.[1]
Q2: What are the reported effective doses of this compound in common animal models?
A2: Effective doses of this compound have been primarily reported in rodent models. In rats, doses for MAO-A inhibition (ED50) are as low as 0.02 mg/kg orally.[1][3] Antidepressant-like effects in behavioral models are observed in the range of 0.03-0.3 mg/kg (p.o.).[1][4] In mice, antidepressant-like activity is noted between 0.21 and 0.29 mg/kg (p.o.).[4]
Q3: How can I estimate a starting dose for a new animal model?
A3: Allometric scaling is a widely used method to estimate equivalent doses between different animal species based on body surface area, which is correlated with metabolic rate.[5][6][7] This method is generally more accurate than simple dose scaling by body weight.[7] The FDA provides guidance and conversion factors for calculating the Human Equivalent Dose (HED) from animal data, which can be adapted for animal-to-animal dose extrapolation.[5][8][9]
Q4: What factors other than species and body weight should I consider when adjusting the dosage?
A4: Several factors can influence the appropriate dosage of a drug in an animal model. These include the animal's age, sex, and overall health status, as pre-existing conditions like liver or kidney disease can affect drug metabolism and clearance.[10][11] The specific route of administration (e.g., oral, intravenous, intraperitoneal) will also significantly impact the required dose and its pharmacokinetic profile.[11]
Q5: Are there any known issues with this compound's formulation or administration?
A5: The provided literature does not highlight specific issues with this compound's formulation. However, as with any experimental compound, ensuring proper solubilization and stability in the chosen vehicle is crucial for consistent results. For oral administration, the use of a suitable and consistent vehicle is important. For parenteral routes, sterility and physiological compatibility of the formulation are paramount.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in experimental results between animals of the same species. | Inconsistent drug administration (e.g., gavage technique), differences in animal age, weight, or health status. | Refine and standardize the administration protocol. Ensure all animals are within a narrow range of age and weight. Perform health checks before dosing. |
| Lack of expected pharmacological effect at the calculated dose. | Poor bioavailability via the chosen route, rapid metabolism in the specific species, or incorrect dose calculation. | Verify dose calculations. Consider a different route of administration (e.g., intraperitoneal or subcutaneous instead of oral). Perform a pilot dose-response study to determine the effective dose in your specific animal model and experimental setup. |
| Observed adverse effects (e.g., sedation, agitation, weight loss). | The dose is too high for the specific animal model, or there is an unexpected sensitivity. | Reduce the dose. Monitor animals closely for any signs of toxicity. If adverse effects persist even at lower doses, reconsider the suitability of this animal model for the study. |
| Precipitation of the compound in the dosing solution. | Poor solubility of this compound in the chosen vehicle. | Test different biocompatible vehicles to improve solubility. Gentle warming or sonication may aid dissolution, but ensure the compound remains stable under these conditions. Prepare fresh dosing solutions for each experiment. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical models.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Tissue | Value | Reference |
| Ki for MAO-A | Rat, Human | Brain, Heart, Liver, Duodenum | 1.9 - 3.6 nM | [3] |
| ED50 for MAO-A Inhibition (ex vivo) | Rat | Duodenum | 0.025 mg/kg p.o. | [3] |
| ED50 for MAO-A Inhibition (ex vivo) | Rat | Brain | 0.06 mg/kg p.o. | [3] |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Animal Model | Test | Effective Dose Range (p.o.) | Reference |
| Rat | Antidepressant-sensitive behavioral models | 0.03 - 0.3 mg/kg | [1][4] |
| Rat | Forced swimming test, learned helplessness | 0.1 - 0.2 mg/kg (minimal effective dose) | [12] |
| Mouse | Antidepressant-sensitive behavioral models | 0.21 - 0.29 mg/kg | [4] |
| Mouse | L-5-hydroxytryptophan-induced tremors (potentiation) | 0.21 mg/kg (ED50) | [12] |
Experimental Protocols
Protocol 1: Allometric Scaling for Dose Estimation
This protocol outlines the steps to estimate a starting dose of this compound for a new animal species based on a known effective dose in another species (e.g., rat).
-
Obtain Necessary Data:
-
Known effective dose (in mg/kg) of this compound in the starting animal species (Species A).
-
Average body weight (in kg) of Species A.
-
Average body weight (in kg) of the target animal species (Species B).
-
Allometric exponent (typically 0.75 for metabolic rate-related scaling).[13]
-
-
Calculate the Dose for Species B:
-
Use the following formula: Dose (Species B) in mg/kg = Dose (Species A) in mg/kg * (Body Weight (Species A) / Body Weight (Species B))^(1 - 0.75)
-
-
Example Calculation:
-
Known effective dose in a 0.25 kg rat (Species A) is 0.1 mg/kg.
-
Target species is a 10 kg dog (Species B).
-
Dose (dog) = 0.1 mg/kg * (0.25 kg / 10 kg)^0.25
-
Dose (dog) ≈ 0.1 mg/kg * (0.025)^0.25 ≈ 0.1 mg/kg * 0.4 ≈ 0.04 mg/kg
-
-
Consideration of Body Surface Area (BSA) Conversion Factors:
-
Alternatively, use the Km factor (body weight/BSA) for dose conversion. A simplified formula is: Dose (Species B) in mg/kg = Dose (Species A) in mg/kg * (Km (Species A) / Km (Species B))
-
Standard Km values are available in FDA guidance documents.
-
-
Pilot Study:
-
The calculated dose is an estimate. It is crucial to conduct a pilot study with a small number of animals in the new species, starting with a dose lower than the calculated estimate and escalating to determine the optimal dose.
-
Visualizations
Caption: this compound's inhibitory action on MAO-A.
Caption: Workflow for experimental dose adjustment.
References
- 1. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 8. allucent.com [allucent.com]
- 9. fda.gov [fda.gov]
- 10. Factors Affecting Drug Response in Animals [bivatec.com]
- 11. Guidelines for Dosage of Common Veterinary Medications in Animals [skyvetpharm.com]
- 12. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allometric Scaling Calculator [clymer.altervista.org]
Validation & Comparative
A Preclinical Showdown: Befloxatone versus Moclobemide in Monoamine Oxidase-A Inhibition
For researchers and professionals in drug development, the quest for more potent and safer antidepressants is a continuous endeavor. This guide provides a detailed preclinical comparison of two reversible inhibitors of monoamine oxidase-A (RIMA), befloxatone and moclobemide, focusing on their biochemical potency, in vivo efficacy, and safety profiles. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key preclinical assays.
Mechanism of Action: A Tale of Two RIMAs
Both this compound and moclobemide exert their antidepressant effects by reversibly inhibiting monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking MAO-A, these drugs increase the synaptic availability of these monoamines, which is believed to be the primary mechanism for their therapeutic action in depressive disorders.[1][2]
However, preclinical data reveals a significant difference in their potency. This compound, an oxazolidinone derivative, demonstrates a substantially higher affinity for MAO-A compared to moclobemide.[3][4][5][6]
Biochemical Potency: A Clear Distinction
In vitro studies consistently highlight this compound's superior potency in inhibiting MAO-A. The inhibitory constant (Ki) for this compound is in the low nanomolar range, indicating a very high affinity for the enzyme. In contrast, moclobemide's Ki value is in the micromolar range, suggesting a much weaker binding affinity.[3][7]
| Compound | MAO-A Inhibition Ki | MAO-B Inhibition Ki | Selectivity (MAO-B/MAO-A) |
| This compound | 1.9 - 3.6 nM[3][4] | 270 - 900 nM[3] | ~100 - 400 fold[6] |
| Moclobemide | 0.2 - 0.4 mM (200,000 - 400,000 nM)[7] | - | - |
In Vivo Efficacy: Translating Potency to Action
The enhanced biochemical potency of this compound translates to greater efficacy at lower doses in preclinical models of depression. The ED50 value, the dose required to achieve 50% of the maximum effect, is significantly lower for this compound in ex vivo studies of MAO-A inhibition in the rat brain.
| Compound | Ex Vivo MAO-A Inhibition ED50 (rat brain) |
| This compound | 0.02 mg/kg (p.o.)[4] |
| Moclobemide | Not directly comparable data found |
Behavioral Models of Antidepressant Activity
This compound demonstrates potent activity in various rodent models predictive of antidepressant efficacy at very low doses.[8] While moclobemide also shows efficacy in these models, the effective doses are generally higher.[9][10]
| Behavioral Test | This compound (Minimal Effective Dose, p.o.) | Moclobemide (Effective Dose Range, i.p.) |
| Forced Swimming Test (Mouse) | 0.1 - 0.2 mg/kg[8] | 3 - 10 mg/kg (chronic) |
| Learned Helplessness (Rat) | 0.1 - 0.2 mg/kg[8] | Not directly comparable data found |
| Mouse Defence Test Battery | 0.3 - 1 mg/kg (chronic, anxiolytic-like effects) | 3 - 10 mg/kg (chronic, anxiolytic-like effects) |
Safety Profile: The Tyramine Pressor Response
A critical safety consideration for MAO inhibitors is the potentiation of the pressor effect of tyramine, an amine found in certain foods, which can lead to a hypertensive crisis. Reversible inhibitors like this compound and moclobemide were developed to have a wider safety margin in this regard compared to older irreversible MAOIs.
Preclinical studies suggest that this compound may have a superior safety profile concerning the tyramine interaction. At therapeutically relevant doses, this compound does not significantly potentiate the pressor effects of orally administered tyramine.[4][8] In a direct comparison, this compound was found to have a better therapeutic index (ratio of the dose causing tyramine potentiation to the therapeutically effective dose) than moclobemide.[8]
Experimental Protocols
MAO-A Inhibition Assay (in vitro)
Objective: To determine the inhibitory potency (Ki) of the compounds on MAO-A activity.
Methodology:
-
Tissue Preparation: Homogenates of rat or human brain, liver, or other tissues rich in MAO-A are prepared.
-
Incubation: The tissue homogenate is incubated with a specific substrate for MAO-A (e.g., radiolabeled serotonin or kynuramine) and varying concentrations of the inhibitor (this compound or moclobemide).
-
Measurement: The rate of substrate metabolism is measured, typically by quantifying the formation of the deaminated product.
-
Data Analysis: The Ki value is calculated using kinetic models, such as the Cheng-Prusoff equation, from the IC50 values (the concentration of inhibitor that produces 50% inhibition of enzyme activity).
Ex Vivo MAO-A Inhibition Assay
Objective: To determine the in vivo potency (ED50) of the compounds in inhibiting MAO-A after systemic administration.
Methodology:
-
Drug Administration: Different doses of this compound or moclobemide are administered to rodents (e.g., orally or intraperitoneally).
-
Tissue Collection: At a specific time point after drug administration, the animals are euthanized, and the brain is rapidly removed and homogenized.
-
MAO-A Activity Measurement: The MAO-A activity in the brain homogenates is measured as described in the in vitro assay.
-
Data Analysis: The ED50 value is calculated as the dose of the drug that produces 50% inhibition of MAO-A activity compared to vehicle-treated control animals.
Forced Swimming Test (FST)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.[11][12][13][14][15]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[11][12]
-
Procedure: Mice or rats are placed individually into the cylinder for a 6-minute session.[11][15] The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.[15]
-
Drug Treatment: The test compound or vehicle is administered at a specific time before the test session.
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[13]
Learned Helplessness Test
Objective: To model a depressive-like state by exposing animals to uncontrollable and unpredictable stress, leading to a deficit in their ability to learn to escape a subsequent aversive situation.[16][17][18][19][20]
Methodology:
-
Induction Phase: Animals (typically rats or mice) are exposed to a series of inescapable and unpredictable electric foot shocks.[17][18]
-
Test Phase: 24 hours later, the animals are placed in a different apparatus (e.g., a shuttle box) where they can learn to escape or avoid a mild foot shock by performing a specific action (e.g., crossing to another compartment).[16][20]
-
Drug Treatment: The test compound or vehicle is administered prior to the test phase.
-
Data Analysis: The number of failures to escape and the latency to escape are measured. A reduction in escape failures and latencies in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
Mouse Defence Test Battery (MDTB)
Objective: To assess anxiety- and panic-related behaviors in mice by exposing them to a naturalistic threat (a predator).[21][22][23]
Methodology:
-
Apparatus: A specifically designed runway or arena where the mouse's defensive behaviors can be observed and quantified.
-
Procedure: The test involves a pre-exposure phase to assess baseline activity, followed by the introduction of a predator stimulus (e.g., a rat). Behaviors such as flight, freezing, risk assessment, and defensive threat/attack are recorded and analyzed.[22][23]
-
Drug Treatment: The test compound or vehicle is administered prior to the test.
-
Data Analysis: Changes in the frequency or duration of specific defensive behaviors are measured. Anxiolytic-like effects are typically associated with a reduction in risk assessment and defensive behaviors.[22]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MAO-A Inhibition
Caption: Forced Swimming Test Workflow
Caption: Learned Helplessness Test Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 3. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new reversible and selective monoamine oxidase-A inhibitor. II. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Learned helplessness: validity and reliability of depressive-like states in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Learned Helplessness in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. researchgate.net [researchgate.net]
- 22. The Mouse Defense Test Battery: pharmacological and behavioral assays for anxiety and panic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Befloxatone's Antidepressant-Like Effects
An objective guide for researchers and drug development professionals validating the preclinical antidepressant potential of Befloxatone against established alternatives, Fluoxetine and Imipramine. This report synthesizes key experimental data on behavioral efficacy and neurochemical actions.
Introduction
This compound is a novel oxazolidinone derivative that acts as a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] Its mechanism, which involves preventing the breakdown of key monoamine neurotransmitters, suggests significant antidepressant potential. This guide provides a comparative analysis of this compound's antidepressant-like effects against two widely used antidepressants: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA). The following sections present quantitative data from preclinical behavioral models, detail the experimental protocols used to obtain this data, and illustrate the distinct signaling pathways associated with each compound.
Comparative Behavioral Data
The antidepressant-like effects of this compound, Fluoxetine, and Imipramine have been evaluated in rodent models of depression, primarily the Forced Swimming Test (FST) and the Tail Suspension Test (TST). These tests are predicated on the observation that antidepressant treatment reduces the duration of immobility in animals subjected to an inescapable stressful situation.
Tail Suspension Test (TST) in Mice
The TST is a widely used behavioral assay for screening potential antidepressant drugs.[3] The data below summarizes the effects of this compound, Fluoxetine, and Imipramine on the duration of immobility in mice.
| Compound | Species/Strain | Dose (mg/kg) | Route of Administration | % Reduction in Immobility (relative to control) | Reference |
| This compound | C57BL/6 Mouse | 0.03 | i.p. | 44.5% | [3] |
| Imipramine | C57BL/6J Mouse | 20 | i.p. | Significant reduction | [4] |
| Fluoxetine | C57BL/6 Mouse | 10 | Oral Gavage | Significant reduction | [5] |
| Fluoxetine | CD-1 and C57BL/6 mice | 5-20 | Not Specified | Dose-dependent reduction | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of methodological variances.
Forced Swimming Test (FST) in Rats
The FST is another cornerstone in preclinical antidepressant research, measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.
| Compound | Species/Strain | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |
| This compound | Rat | 0.1 | p.o. | MED for activity | [7] |
| Imipramine | Wistar Rat | 10 | Oral (in drinking water) | Significant reduction | [1] |
| Imipramine | Male Rat | Not Specified | Not Specified | Dose-dependent decrease | [8] |
| Fluoxetine | Wistar Rat | Not Specified | Systemic injection | Significant reduction | [9] |
| Fluoxetine | Rat | Not Specified | Not Specified | Significant increase in 5-HT levels in PRP, decrease in immobility | [10] |
MED: Minimal Effective Dose; p.o.: oral administration; i.p.: intraperitoneal injection; PRP: Platelet-Rich Plasma.
Neurochemical Effects: Monoamine Modulation
The primary mechanism of action for these antidepressants involves the modulation of monoamine neurotransmitters in the brain.
Effects on Brain Monoamine Levels (Rat)
This compound, through MAO-A inhibition, increases the levels of norepinephrine, dopamine, and serotonin.[2]
| Compound | Brain Region | Norepinephrine | Dopamine | Serotonin (5-HT) | Metabolites | Reference |
| This compound (0.75 mg/kg, i.p.) | Cortex | Increased | - | No significant change in extracellular levels | Decreased deaminated metabolites | [11] |
| This compound (0.75 mg/kg, i.p.) | Striatum | - | Increased extracellular levels | - | Decreased deaminated metabolites | [11] |
| This compound (0.75 mg/kg, p.o.) | Whole Brain | Increased | Increased | Increased | Decreased deaminated metabolites | [2] |
Note: Fluoxetine primarily increases synaptic serotonin, while Imipramine increases both serotonin and norepinephrine through reuptake inhibition.
Experimental Protocols
Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice suspended by their tails.
Apparatus: A horizontal bar or shelf from which to suspend the mice, approximately 50-60 cm above a surface. Adhesive tape for securing the tail.
Procedure:
-
A piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail.
-
The mouse is suspended by its tail from the horizontal bar. To prevent tail-climbing, the tail may be passed through a small cylinder.[12]
-
The animal's behavior is recorded for a total of 6 minutes.
-
The duration of immobility (defined as the absence of any movement other than that required for respiration) is scored, typically during the last 4 minutes of the test.[6]
Endpoint: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is indicative of antidepressant-like activity.
Forced Swimming Test (FST)
Objective: To evaluate antidepressant-like activity by quantifying the duration of immobility of a rodent when placed in an inescapable water cylinder.
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height, 18 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[13]
Procedure:
-
Pre-test session (Day 1): Rats are placed in the cylinder for a 15-minute habituation session.[9]
-
Test session (Day 2): 24 hours after the pre-test, the animals are placed back in the cylinder for a 5 or 6-minute test session.[4][9]
-
The duration of immobility (the animal making only the movements necessary to keep its head above water) is recorded, typically during the final 4 minutes of the test.
Endpoint: A statistically significant reduction in the total time spent immobile by the drug-treated group compared to the control group suggests antidepressant efficacy.
Neurochemical Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
Objective: To quantify the levels of monoamine neurotransmitters (norepinephrine, dopamine, serotonin) and their metabolites in brain tissue.
Procedure:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, striatum, cortex) are rapidly dissected and frozen.
-
Homogenization: The brain tissue is homogenized in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines.[14][15]
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. The monoamines and their metabolites are separated based on their physicochemical properties as they pass through the column with a specific mobile phase.[15]
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. A specific potential is applied, causing the monoamines to oxidize, which generates an electrical signal proportional to their concentration.[15]
-
Quantification: The concentration of each monoamine and metabolite is determined by comparing the peak areas from the sample to those of known standards.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound, Fluoxetine, and Imipramine result in different downstream signaling effects.
Caption: Mechanisms of Action for Different Antidepressant Classes.
Caption: Typical Experimental Workflow for Antidepressant Validation.
Conclusion
The available preclinical data strongly support the antidepressant-like potential of this compound. Its potent activity in behavioral models of depression, observed at low doses, is consistent with its mechanism as a selective and reversible MAO-A inhibitor. While direct, side-by-side comparisons with Fluoxetine and Imipramine under identical experimental conditions are not extensively available in the public literature, the existing evidence suggests that this compound is a highly effective compound in these predictive models. Further studies involving direct comparisons would be invaluable for a more definitive characterization of its relative efficacy. The detailed protocols and mechanistic diagrams provided in this guide offer a framework for researchers to design and interpret future validation studies of this compound and other novel antidepressant candidates.
References
- 1. Effects of chronic oral administration of imipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability [en-journal.org]
- 5. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Portico [access.portico.org]
- 8. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical profile of this compound, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 14. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 15. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Befloxatone and Toloxatone for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, kinetic, and dynamic properties of two selective, reversible monoamine oxidase-A inhibitors.
This guide provides a comprehensive comparison of befloxatone and toloxatone, two reversible inhibitors of monoamine oxidase-A (RIMA) that have been investigated for their antidepressant properties. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, pharmacokinetics, and efficacy, supported by experimental data and methodologies.
Executive Summary
This compound and toloxatone are both selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By reversibly inhibiting MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind their antidepressant effects.[] Preclinical and clinical studies have demonstrated the potential of both compounds in the treatment of depressive disorders. However, significant differences in their potency, selectivity, and pharmacokinetic profiles exist, which are critical for consideration in research and development. This compound generally exhibits higher potency and a longer half-life compared to toloxatone.
Comparative Pharmacodynamics
This compound is a more potent inhibitor of MAO-A than toloxatone. In vitro studies have shown that this compound has a significantly lower inhibition constant (Ki) for MAO-A compared to toloxatone, indicating a higher binding affinity for the enzyme.[3] Both compounds are highly selective for MAO-A over MAO-B.
| Parameter | This compound | Toloxatone | Reference |
| MAO-A Inhibition (Ki) | 1.9 - 3.6 nM (human/rat tissues) | ~1,800 nM | [3] |
| MAO-B Inhibition (Ki) | 270 - 900 nM (human/rat tissues) | ~44,000 nM | [3] |
| Selectivity (Ki MAO-B / Ki MAO-A) | ~100 - 400 | ~24 | [3] |
| In Vivo Efficacy (ED50, rat brain MAO-A inhibition) | 0.06 mg/kg p.o. | Not directly available in a comparable study | [3] |
Comparative Pharmacokinetics in Humans
The pharmacokinetic profiles of this compound and toloxatone show notable differences in absorption, half-life, and bioavailability. This compound has a longer terminal half-life, suggesting the potential for less frequent dosing.
| Parameter | This compound | Toloxatone | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 0.53 - 1.00 hours | [4] |
| Terminal Half-life (t1/2) | ~11 hours | 0.96 - 1.81 hours | [4] |
| Oral Bioavailability | Not explicitly stated, but PK parameters increase linearly with dose | 50 - 62% | [4] |
| Plasma Protein Binding | Not explicitly stated | ~50% | Not directly available in a comparable study |
Mechanism of Action: Signaling Pathway
This compound and toloxatone exert their therapeutic effects by inhibiting the enzymatic activity of MAO-A. This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter release into the synaptic cleft and enhanced postsynaptic receptor signaling.
References
A Head-to-Head Comparison of Befloxatone and Brofaromine: Potency, Selectivity, and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two reversible inhibitors of monoamine oxidase-A (MAO-A), Befloxatone and Brofaromine. Both compounds were developed as potential antidepressants, but with distinct pharmacological profiles. This analysis is based on available preclinical and clinical data to inform research and drug development efforts in the field of neuroscience.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | Brofaromine | Reference(s) |
| MAO-A Inhibition (Ki) | 1.9 - 3.6 nM | Less potent than this compound | [1] |
| MAO-B Inhibition (Ki) | 270 - 900 nM | No significant inhibition | [1][2] |
| Selectivity for MAO-A | High (approx. 142-250 fold) | Highly selective for MAO-A | [1][2] |
| Serotonin Transporter (SERT) Inhibition | Does not interact with monoamine uptake mechanisms | Yes, at doses approximately 30 times higher than those for MAO-A inhibition | [1][3] |
| Half-life (t1/2) | ~11 hours (in young, healthy volunteers) | 14.2 hours (in young, healthy volunteers) | [4] |
| Time to Peak Plasma Concentration (tmax) | ~2 hours | Not explicitly stated | [4] |
| Tyramine Pressor Effect | Low potential for potentiation at therapeutic doses | Low liability to potentiate tyramine pressor effects | [5] |
Mechanism of Action: A Tale of Two MAO-A Inhibitors
Both this compound and Brofaromine exert their primary therapeutic effect through the reversible inhibition of monoamine oxidase-A (MAO-A). This enzyme is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, these compounds increase the synaptic availability of these monoamines, which is believed to be the underlying mechanism for their antidepressant effects.
However, a key distinction lies in their secondary pharmacological activities. This compound is a highly selective and potent MAO-A inhibitor with no significant interaction with monoamine transporters[1]. In contrast, Brofaromine, while also a selective and reversible MAO-A inhibitor, possesses an additional mechanism of action: it inhibits the reuptake of serotonin[6][7]. This dual action positions Brofaromine as both a RIMA (Reversible Inhibitor of Monoamine Oxidase-A) and a SRI (Serotonin Reuptake Inhibitor).
In Vitro and In Vivo Potency and Selectivity
Preclinical studies have established this compound as a more potent inhibitor of MAO-A than Brofaromine[1]. This compound exhibits Ki values for MAO-A in the low nanomolar range (1.9-3.6 nM), with significantly higher Ki values for MAO-B (270-900 nM), indicating a high degree of selectivity[1]. In vivo studies in rats demonstrated that this compound produces a dose-dependent and selective inhibition of brain and duodenum MAO-A activities, with ED50 values of 0.06 and 0.025 mg/kg, respectively[1].
While specific Ki values for Brofaromine's MAO-A inhibition are not as readily available in direct comparative studies, it is consistently described as a selective and reversible MAO-A inhibitor[6][8]. Importantly, studies have shown that Brofaromine does not inhibit MAO-B activity[2]. Its serotonin reuptake inhibition is observed at doses approximately 30 times higher than those required for MAO-A inhibition, suggesting that MAO-A inhibition is its primary mechanism of action at therapeutic doses[3].
Pharmacokinetic Profiles
A comparison of the pharmacokinetic parameters of this compound and Brofaromine reveals some similarities. Both compounds are orally active and have relatively similar elimination half-lives in young, healthy volunteers, with this compound at approximately 11 hours and Brofaromine at 14.2 hours[4]. The time to reach maximum plasma concentration (tmax) for this compound is around 2 hours[4]. For Brofaromine, a study in healthy volunteers and elderly patients provided detailed pharmacokinetic data, showing an increased area under the curve (AUC) and reduced clearance in the elderly population[4].
| Pharmacokinetic Parameter | This compound (Young, Healthy Volunteers) | Brofaromine (Young, Healthy Volunteers) | Brofaromine (Frail, Elderly Patients) | Reference(s) |
| Half-life (t1/2) | ~11 hours | 14.2 hours | 19.0 hours | [4] |
| Clearance | Not explicitly stated | 11.8 L/h | 5.0 L/h | [4] |
| Volume of Distribution | Not explicitly stated | 230 L | 130 L | [4] |
| AUC (75 mg dose) | Not available | 19.9 µmolh/L | 43.2 µmolh/L | [4] |
Clinical Efficacy and Safety
Both this compound and Brofaromine have been evaluated in clinical trials for the treatment of depression and other psychiatric disorders. Brofaromine has been shown to be as effective as the tricyclic antidepressant imipramine and standard MAOIs like tranylcypromine and phenelzine in treating major depression[9][10]. It also demonstrated efficacy comparable to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine in patients with panic disorder[11].
A significant advantage of these second-generation reversible MAO-A inhibitors is their improved safety profile compared to the older, irreversible MAOIs. Specifically, the risk of the "cheese effect," a hypertensive crisis caused by the ingestion of tyramine-rich foods, is substantially lower with both this compound and Brofaromine[5]. Studies have shown that this compound has a low potential to potentiate the pressor effects of tyramine at therapeutic doses[5]. Similarly, Brofaromine has a low liability for this interaction[5].
Despite its promising clinical data, the development of Brofaromine was discontinued for reasons unrelated to its efficacy or side effects.
Experimental Protocols
In Vitro MAO Inhibition Assay
The inhibitory activity of the compounds on MAO-A and MAO-B is typically determined using a fluorometric or spectrophotometric method. A common protocol involves the following steps:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: Kynuramine is a commonly used non-selective substrate that is metabolized by both MAO-A and MAO-B to 4-hydroxyquinoline, a fluorescent product[12]. Benzylamine can be used as a selective substrate for MAO-B[12].
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with the MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., kynuramine).
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, often by the addition of a strong base (e.g., NaOH).
-
The formation of the product (e.g., 4-hydroxyquinoline) is measured using a fluorometer or spectrophotometer.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Binding Assay
The affinity of a compound for the serotonin transporter is assessed through radioligand binding assays. A typical protocol is as follows:
-
Tissue Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (hSERT) or from specific brain regions (e.g., rat cortex) known to have a high density of SERT.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for SERT, such as [³H]citalopram or [³H]paroxetine, is used.
-
Assay Procedure:
-
The prepared membranes are incubated with the radioligand in the presence of various concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Tyramine Pressor Response Assay
This in vivo study in humans is crucial for assessing the safety of MAOIs regarding the "cheese effect."
-
Subjects: Healthy volunteers are recruited for the study.
-
Study Design: A placebo-controlled, crossover design is often employed.
-
Procedure:
-
Subjects receive either the test MAOI or a placebo for a specified period to reach steady-state concentrations.
-
On the test day, after a baseline blood pressure measurement, subjects are administered increasing oral doses of tyramine.
-
Blood pressure is continuously monitored.
-
The dose of tyramine that causes a predetermined increase in systolic blood pressure (e.g., 30 mmHg), known as the "pressor dose," is determined.
-
-
Data Analysis: The pressor dose of tyramine in the presence of the MAOI is compared to the pressor dose with placebo. A higher pressor dose indicates a lower potentiation of the tyramine effect and thus a better safety profile.
Conclusion
This compound and Brofaromine are both selective and reversible inhibitors of MAO-A, representing a significant advancement over the older, irreversible MAOIs in terms of safety. This compound stands out for its high potency and selectivity for MAO-A, with a clean profile regarding monoamine transporters. Brofaromine, while less potent in its MAO-A inhibition, offers a dual mechanism of action through its additional serotonin reuptake inhibition. The choice between such compounds in a therapeutic context would depend on the desired balance between potent MAO-A inhibition and the potential synergistic effects of serotonin reuptake inhibition. Although Brofaromine's development was halted, the comparative analysis of these two molecules provides valuable insights for the design of future neuropsychiatric drugs targeting the monoaminergic system.
References
- 1. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional action of brofaromine on rat brain MAO-A and MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reversible MAO inhibitor, brofaromine, inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of age, frailty and liver function on the pharmacokinetics of brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison of the new MAO-A inhibitors moclobemide, brofaromine and toloxatone with tranylcypromine in an animal experiment: significance for clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine--a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brofaromine in elderly major depressed patients--a comparative trial versus imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Befloxatone: Unveiling its In-Vivo Superiority in MAO-A Selection
For researchers and professionals in drug development, the quest for highly selective enzyme inhibitors is paramount. In the realm of monoamine oxidase (MAO) inhibitors, Befloxatone has emerged as a potent and selective agent for MAO-A. This guide provides a comparative analysis of this compound's in-vivo performance against other MAO inhibitors, supported by experimental data and detailed methodologies.
This compound, an oxazolidinone derivative, demonstrates a remarkable and selective inhibitory effect on monoamine oxidase-A (MAO-A) in in-vivo settings.[1][2] Its high affinity and specificity for MAO-A have been consistently shown in preclinical studies, positioning it as a promising candidate for therapeutic applications where selective MAO-A inhibition is desired.
Comparative Efficacy: this compound vs. Other MAO-A Inhibitors
In-vivo and ex-vivo studies have consistently highlighted this compound's superior potency and selectivity for MAO-A when compared to other reversible inhibitors of MAO-A (RIMAs) such as moclobemide, brofaromine, and toloxatone.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key in-vitro and ex-vivo parameters demonstrating the selectivity of this compound and other MAO inhibitors. A lower Ki and ED50 value indicates higher potency.
| Compound | In-Vitro Ki (nM) for MAO-A | In-Vitro Ki (nM) for MAO-B | Ex-Vivo ED50 (mg/kg, p.o.) for MAO-A in Rat Brain |
| This compound | 1.9 - 3.6 [2] | 270 - 900 [2] | 0.06 [2] |
| Moclobemide | Less potent than this compound[2] | - | - |
| Brofaromine | Less potent than this compound[2] | - | - |
| Toloxatone | Less potent than this compound[2] | - | - |
In ex-vivo experiments, oral administration of this compound in rats led to a dose-dependent and selective inhibition of MAO-A activity in the brain and duodenum, with an ED50 value of 0.06 mg/kg and 0.025 mg/kg, respectively.[2] At a dose of 0.5 mg/kg, this compound only decreased MAO-B activity by a mere 20%.[2] In-vitro studies further underscore this selectivity, with this compound being more potent at inhibiting MAO-A than harmaline, brofaromine, toloxatone, and moclobemide.[2]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in-vivo and ex-vivo experiments are provided below.
Ex-Vivo Determination of MAO-A and MAO-B Activity in Rat Brain Homogenates
This protocol is a standard method to assess the inhibitory potency of a compound after in-vivo administration.
1. Animal Dosing:
-
Administer this compound or other test compounds orally (p.o.) or intraperitoneally (i.p.) to rats at various doses.
-
A control group receiving the vehicle should be included.
2. Tissue Collection and Homogenization:
-
At a predetermined time point after drug administration, euthanize the rats.
-
Rapidly dissect the brain and other tissues of interest (e.g., duodenum, liver).
-
Homogenize the tissues in a suitable buffer (e.g., phosphate buffer) on ice.
3. MAO Activity Assay:
-
Use specific substrates to measure the activity of MAO-A and MAO-B.
-
For MAO-A: Use serotonin (5-hydroxytryptamine) or kynuramine as the substrate.
-
For MAO-B: Use phenylethylamine or benzylamine as the substrate.
-
-
Incubate the tissue homogenates with the respective substrates in the presence or absence of the test compounds.
-
The reaction is typically stopped by adding an acid.
-
Quantify the product of the enzymatic reaction using appropriate analytical methods, such as spectrophotometry, fluorometry, or high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
Calculate the percentage of inhibition of MAO-A and MAO-B activity for each dose of the test compound compared to the vehicle-treated control group.
-
Determine the ED50 value, which is the dose of the compound that produces 50% inhibition of the enzyme activity.
In-Vivo Microdialysis for Monitoring Neurotransmitter Levels
This technique allows for the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic measure of MAO inhibition.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).
2. Perfusion and Sample Collection:
-
After a recovery period, perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect the dialysate samples at regular intervals.
3. Drug Administration:
-
Administer this compound or other test compounds systemically (e.g., i.p. or p.o.).
4. Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for the levels of monoamines (e.g., dopamine, norepinephrine, serotonin) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using HPLC coupled with electrochemical detection.
5. Data Analysis:
-
Calculate the baseline levels of neurotransmitters and their metabolites before drug administration.
-
Determine the percentage change in these levels after drug administration. An increase in monoamine levels and a decrease in their deaminated metabolites are indicative of MAO inhibition.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Conclusion
The in-vivo evidence strongly supports this compound as a highly potent and selective reversible inhibitor of MAO-A. Its superior pharmacological profile compared to other RIMAs, characterized by a high affinity for MAO-A and minimal interaction with MAO-B, makes it an important tool for neuroscience research and a promising candidate for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to aid researchers in the further investigation and validation of this compound's unique properties.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Befloxatone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for befloxatone, a reversible and selective monoamine oxidase A (MAO-A) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Understanding this compound and Its Chemical Class
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by stringent regulations to protect both individuals and the environment. Key regulatory frameworks include the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes guidelines for hazardous waste management.[1] Laboratory personnel must be trained in these regulations and adhere to institutional and local policies.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be classified as chemical waste. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals must be kept separate to prevent dangerous reactions.[1]
2. Containerization and Labeling:
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used. The containers must be in good condition, with secure, leak-proof closures.[1] For liquid waste, do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemicals present with their approximate concentrations.
3. Storage of this compound Waste:
-
Designated Storage Area: Store this compound waste in a designated, well-ventilated area that is secure and away from general laboratory traffic.[1]
-
Secondary Containment: Place waste containers in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1]
-
Time Limits: Be aware of the maximum allowable storage time for hazardous waste in your laboratory, as stipulated by regulations like the EPA's Subpart K for academic labs.[1]
4. Final Disposal:
-
Arrange for Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of generation.[1]
Quantitative Data and Hazard Considerations
While specific quantitative data for this compound is limited, the table below summarizes general hazard information for the oxazolidinone class of compounds, to which this compound belongs.
| Hazard Category | General Information for Oxazolidinones | Citation |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [1] |
| Skin Irritation/Corrosion | May cause skin irritation or an allergic reaction. | [1] |
| Eye Irritation/Damage | Can cause serious eye irritation. | [1] |
| Environmental Hazards | Potentially toxic to aquatic life. Avoid release to the environment. | [1] |
Experimental Protocols
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following represents a generalized experimental protocol consideration for waste management.
Methodology for this compound Waste Stream Management:
-
Preparation: Before beginning any experiment with this compound, prepare a designated hazardous waste container, properly labeled for "this compound Waste."
-
In-Experiment Collection: During the experiment, immediately dispose of all this compound-contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) into the designated waste container.
-
Rinsing: For reusable glassware, rinse with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove this compound residues. This rinseate must be collected and disposed of as hazardous waste.
-
Storage and Disposal Request: Move the sealed waste container to the laboratory's designated hazardous waste accumulation area and submit a request for disposal through your institution's EHS portal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Befloxatone
Disclaimer: A specific Safety Data Sheet (SDS) for Befloxatone was not found in the available search results. The following guidance is based on general best practices for handling potent pharmaceutical compounds and hazardous drugs. Researchers, scientists, and drug development professionals should always consult a substance-specific SDS for definitive safety and handling procedures.
The following information provides a procedural, step-by-step guide for the safe handling and disposal of this compound, a potent, reversible, and selective monoamine oxidase-A (MAO-A) inhibitor.[1][2] Adherence to these guidelines is crucial to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form or when there is a risk of aerosol generation, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., ASTM D6978 tested) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, impervious gown (poly-coated) | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles and a face shield | Provides a full range of protection against splashes to the face and eyes.[3] |
| Respiratory Protection | Fit-tested NIOSH-certified N95 or higher respirator | Recommended when there is a risk of inhaling airborne powder or aerosols.[3][4] |
| Shoe Covers | Disposable, impervious shoe covers | Prevents the spread of contamination outside of the handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the key steps from preparation to completion of work.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. As specific disposal instructions for this compound are unavailable, follow general guidelines for "non-flush list" medicines.
| Waste Type | Disposal Procedure |
| Unused this compound | Do not flush down the drain unless specifically instructed. Mix the compound with an unappealing substance like cat litter or used coffee grounds.[5][6] Place the mixture in a sealed container (e.g., a sealed plastic bag) before disposing of it in the trash.[5][6] |
| Contaminated Labware (e.g., vials, tubes) | Empty containers should have personal information scratched out.[5] Dispose of in a designated hazardous waste container. |
| Contaminated PPE | All used PPE should be considered contaminated.[4] Dispose of it immediately in a designated, sealed waste container.[4] |
| Sharps | Any contaminated sharps should be placed in a designated sharps container. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill. Absorb the spill with inert material and place it in a sealed container for disposal.
For any exposure, it is crucial to show the Safety Data Sheet (if available) to the attending medical personnel.[7]
References
- 1. Biochemical pharmacology of this compound (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
